molecular formula C21H15N3O3 B15583281 MC4171

MC4171

Numéro de catalogue: B15583281
Poids moléculaire: 357.4 g/mol
Clé InChI: XZSXRFQYJMTUKM-AQTBWJFISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

MC4171 is a useful research compound. Its molecular formula is C21H15N3O3 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C21H15N3O3

Poids moléculaire

357.4 g/mol

Nom IUPAC

4-[(4Z)-5-oxo-3-phenyl-4-(1H-pyrrol-2-ylmethylidene)pyrazol-1-yl]benzoic acid

InChI

InChI=1S/C21H15N3O3/c25-20-18(13-16-7-4-12-22-16)19(14-5-2-1-3-6-14)23-24(20)17-10-8-15(9-11-17)21(26)27/h1-13,22H,(H,26,27)/b18-13-

Clé InChI

XZSXRFQYJMTUKM-AQTBWJFISA-N

Origine du produit

United States

Foundational & Exploratory

Unveiling the Cellular Target of MC4171: A Technical Guide to the Sigma-1 and Sigma-2 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Sigma Receptors: Enigmatic Cellular Modulators

Initially misclassified as opioid receptors, sigma receptors are now recognized as a unique class of intracellular proteins primarily located at the endoplasmic reticulum (ER), specifically at the mitochondria-associated ER membrane (MAM). They are involved in a wide array of cellular functions and are implicated in various pathological conditions, including neurodegenerative diseases, psychiatric disorders, and cancer.

The Sigma-1 Receptor (σ1R)

The σ1 receptor is a 223-amino acid transmembrane protein that acts as a molecular chaperone. It is not a G-protein coupled receptor (GPCR) and possesses no enzymatic activity. The σ1R is known to interact with a variety of client proteins, including ion channels, G-protein coupled receptors, and kinases, thereby modulating their activity.

The Sigma-2 Receptor (σ2R)

The σ2 receptor, recently identified as TMEM97 (Transmembrane Protein 97), is also an intracellular protein. It is distinct from the σ1 receptor in terms of its protein structure and pharmacology. The σ2 receptor is particularly overexpressed in proliferating cancer cells, making it a significant target for cancer diagnostics and therapeutics.

Signaling Pathways and Cellular Functions

The signaling mechanisms of sigma receptors are complex and context-dependent. They do not follow classical receptor-G protein signaling cascades but rather act as modulators of other signaling pathways.

Sigma-1 Receptor Signaling

The σ1 receptor is a ligand-operated molecular chaperone. In its inactive state, it is bound to the ER chaperone BiP (Binding immunoglobulin Protein). Upon ligand binding (agonist stimulation), the σ1 receptor dissociates from BiP and can then interact with and modulate the function of various client proteins.

Key cellular processes regulated by the σ1 receptor include:

  • Calcium Signaling: The σ1 receptor translocates to the ER-mitochondrion interface to regulate calcium exchange between these two organelles, thereby influencing cellular energy metabolism and survival.

  • Ion Channel Modulation: It directly interacts with and modulates the activity of various ion channels, including voltage-gated potassium channels (Kv), sodium channels (Nav), and calcium channels (Cav), as well as NMDA receptors.

  • Neuronal Function: The σ1 receptor is involved in neuroprotection, neurite outgrowth, and synaptic plasticity.

  • Cell Survival and Apoptosis: Through its modulation of calcium signaling and interaction with pro- and anti-apoptotic proteins, the σ1 receptor plays a crucial role in cell fate decisions.

Sigma1_Signaling cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Mito Mitochondrion cluster_PM Plasma Membrane BiP BiP Sigma1_inactive σ1 Receptor (Inactive) Sigma1_inactive->BiP Bound Sigma1_active σ1 Receptor (Active) Sigma1_inactive->Sigma1_active Dissociates from BiP IP3R IP3 Receptor Ca_ER Ca²⁺ IP3R->Ca_ER Releases Ligand MC4171 (or other agonist) Ligand->Sigma1_inactive Binds Sigma1_active->IP3R Modulates IonChannel Ion Channels (e.g., K⁺, Na⁺, Ca²⁺) Sigma1_active->IonChannel Modulates GPCR GPCRs Sigma1_active->GPCR Modulates Mito_Ca Ca²⁺ Ca_ER->Mito_Ca Uptake Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Membrane homogenates - Radioligand ([³H](+)-pentazocine or [³H]DTG) - this compound dilutions - Assay Buffer start->prepare_reagents incubation Incubate reaction mixture: Membranes + Radioligand + this compound (37°C, 120 min) prepare_reagents->incubation filtration Rapidly filter through GF/B filters incubation->filtration washing Wash filters with ice-cold buffer (3x) filtration->washing scintillation_counting Measure radioactivity using a scintillation counter washing->scintillation_counting data_analysis Calculate Ki using Cheng-Prusoff equation scintillation_counting->data_analysis end End data_analysis->end

MC4171: A Chemical Probe for Interrogating KAT8 Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine (B10760008) Acetyltransferase 8 (KAT8), also known as MOF or MYST1, is a key epigenetic regulator belonging to the MYST family of histone acetyltransferases (HATs).[1] It primarily catalyzes the acetylation of histone H4 at lysine 16 (H4K16ac), a modification crucial for chromatin remodeling and the regulation of gene expression.[1][2] Dysregulation of KAT8 activity has been implicated in the development and progression of various cancers, including non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML), making it a compelling target for therapeutic intervention.[3][4] The development of potent and selective chemical probes for KAT8 is essential for dissecting its complex biology and validating its therapeutic potential.

MC4171 has emerged as a first-in-class, selective, and reversible inhibitor of KAT8.[5] This technical guide provides a comprehensive overview of this compound as a chemical probe, including its biochemical and cellular activity, detailed experimental protocols for its use, and a depiction of the signaling pathways influenced by KAT8.

Data Presentation

Biochemical Activity and Selectivity of this compound

This compound was developed as a selective inhibitor of KAT8, with its potency and selectivity assessed against other histone acetyltransferases, namely KAT3B (p300) and KAT2B (PCAF). The inhibitory activity is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

CompoundTargetIC50 (μM)
This compound KAT8 8.1 [6]
This compoundKAT3B>200 (No Inhibition)[4]
This compoundKAT2B>200 (No Inhibition)[4]

Table 1: In vitro inhibitory activity of this compound against KAT8 and other histone acetyltransferases.

Antiproliferative Activity of this compound

The effect of this compound on the proliferation of various cancer cell lines was evaluated to determine its cellular efficacy. The data is presented as IC50 values, indicating the concentration of the compound that inhibits cell growth by 50% after a 72-hour treatment.

Cell LineCancer TypeIC50 (μM)
HCT116Colorectal Carcinoma46.6 ± 11.5[7]
HT29Colorectal Carcinoma54.0 ± 10.9[7]
A549Non-Small Cell Lung Cancer33.0 ± 5.7[7]
H1299Non-Small Cell Lung Cancer41.6 ± 6.8[7]
U937Histiocytic Lymphoma51.7 ± 9.2[7]

Table 2: Antiproliferative activity of this compound in various cancer cell lines.

Experimental Protocols

Radioactive KAT8 Inhibition Assay

This assay quantifies the enzymatic activity of KAT8 by measuring the transfer of a radiolabeled acetyl group from [3H]-Acetyl-CoA to a histone H4 peptide substrate.

Materials:

  • Recombinant human KAT8 enzyme

  • [3H]-Acetyl-CoA

  • Histone H4 peptide (substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

  • This compound (or other test compounds) dissolved in DMSO

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, histone H4 peptide, and [3H]-Acetyl-CoA in a 96-well plate.

  • Add this compound at various concentrations to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Initiate the reaction by adding the KAT8 enzyme to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding an equal volume of stop solution (e.g., 10% acetic acid).

  • Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) to capture the radiolabeled peptide.

  • Wash the filter plate multiple times with wash buffer (e.g., 50 mM sodium phosphate (B84403) pH 7.0) to remove unincorporated [3H]-Acetyl-CoA.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Measure the radioactivity in each well using a microplate scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Western Blot for KAT8 and Histone H4 Acetylation

This protocol is used to detect the levels of total KAT8 protein and the levels of its primary modification mark, H4K16ac, in cells treated with this compound.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-KAT8, anti-H4K16ac, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to the desired confluency and treat with various concentrations of this compound for the desired time.

  • Lyse the cells in ice-cold lysis buffer and quantify the protein concentration.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-KAT8 or anti-H4K16ac) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative protein levels.

Immunofluorescence for Cellular Localization of KAT8

This method is used to visualize the subcellular localization of KAT8 within cells.

Materials:

  • Cells grown on coverslips

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA and 5% normal goat serum in PBS)

  • Primary antibody: anti-KAT8

  • Fluorophore-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Culture cells on coverslips and treat with this compound if desired.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Block non-specific antibody binding with blocking solution for 1 hour.

  • Incubate the cells with the anti-KAT8 primary antibody overnight at 4°C.

  • Wash the cells with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize the cellular localization of KAT8 using a fluorescence microscope. KAT8 is expected to be predominantly localized in the nucleus.[8]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical assay that confirms the direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein against thermal denaturation.

Materials:

  • Intact cells

  • This compound (or vehicle control)

  • PBS

  • Lysis buffer (with protease inhibitors)

  • PCR tubes

  • Thermocycler

  • Western blot reagents (as described above)

Procedure:

  • Treat intact cells with this compound or vehicle (DMSO) for a specified time.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by cooling.

  • Lyse the cells by freeze-thaw cycles or with lysis buffer.

  • Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble KAT8 in each sample by Western blot.

  • Plot the amount of soluble KAT8 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[9]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to KAT8 function and the evaluation of this compound.

KAT8_Signaling_Pathway cluster_upstream Upstream Regulation cluster_kat8 KAT8 Complex cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., Androgens) Receptors Receptors (e.g., Androgen Receptor) Growth_Factors->Receptors Kinases Kinases (e.g., PKN1, AKT, ERK) Receptors->Kinases KAT8 KAT8 Kinases->KAT8 Activation MSL_NSL MSL/NSL Complexes KAT8->MSL_NSL Forms complexes Non_Histone_Targets Non-Histone Targets (e.g., p53, Nrf2) KAT8->Non_Histone_Targets Acetylation Histone_H4 Histone H4 MSL_NSL->Histone_H4 Acetylation H4K16ac H4K16ac Histone_H4->H4K16ac Chromatin_Remodeling Chromatin Remodeling H4K16ac->Chromatin_Remodeling Gene_Expression Gene Expression (e.g., Cyclin D1, p27) Chromatin_Remodeling->Gene_Expression Cellular_Processes Cell Proliferation, Apoptosis, DNA Repair Gene_Expression->Cellular_Processes Non_Histone_Targets->Cellular_Processes

Caption: Simplified signaling pathway of KAT8 regulation and its downstream effects.

MC4171_Validation_Workflow Start Start: Identify need for KAT8 probe Biochemical_Screening Biochemical Screening (Radioactive HAT Assay) Start->Biochemical_Screening Selectivity_Profiling Selectivity Profiling (vs. other KATs) Biochemical_Screening->Selectivity_Profiling Cellular_Assays Cellular Assays (Western Blot for H4K16ac) Selectivity_Profiling->Cellular_Assays Target_Engagement Target Engagement (CETSA) Cellular_Assays->Target_Engagement Phenotypic_Assays Phenotypic Assays (Antiproliferative Activity) Target_Engagement->Phenotypic_Assays In_Vivo_Studies In Vivo Studies (Xenograft models) Phenotypic_Assays->In_Vivo_Studies End Validated Chemical Probe: This compound In_Vivo_Studies->End

Caption: Experimental workflow for the validation of this compound as a chemical probe for KAT8.

Logical_Relationship_MC4171_KAT8 This compound This compound KAT8 KAT8 Enzyme This compound->KAT8 Inhibits H4K16ac_Decrease Decreased H4K16 Acetylation KAT8->H4K16ac_Decrease Leads to Altered_Gene_Expression Altered Gene Expression H4K16ac_Decrease->Altered_Gene_Expression Cellular_Response Cellular Response (e.g., Reduced Proliferation) Altered_Gene_Expression->Cellular_Response

Caption: Logical relationship between this compound and its downstream cellular effects.

References

The Role of MC4171 in Epigenetic Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MC4171 is a novel, first-in-class, selective, and reversible small molecule inhibitor of the lysine (B10760008) acetyltransferase KAT8 (also known as MOF or MYST1).[1][2][3] Dysregulation of KAT8, which primarily catalyzes the acetylation of lysine 16 on histone H4 (H4K16ac), has been implicated in the development and metastasis of various cancers, including non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML).[4][5] this compound demonstrates potent and selective inhibition of KAT8, leading to antiproliferative effects in cancer cell lines. This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed experimental protocols for its characterization, serving as a valuable resource for researchers in epigenetics and drug development.

Introduction to this compound and its Target: KAT8

Epigenetic modifications, such as histone acetylation, play a crucial role in regulating gene expression without altering the underlying DNA sequence. Histone acetyltransferases (HATs) are a class of enzymes that add acetyl groups to lysine residues on histone tails, generally leading to a more open chromatin structure and increased gene transcription.

KAT8 is a member of the MYST family of histone acetyltransferases and is the catalytic subunit of two distinct protein complexes: the male-specific lethal (MSL) complex and the non-specific lethal (NSL) complex. The most well-characterized function of KAT8 is the acetylation of H4K16.[5] This specific modification is crucial for chromatin decondensation and has been linked to various cellular processes, including transcription activation, DNA repair, and cell cycle progression. Aberrant KAT8 activity and H4K16ac levels are associated with several human diseases, particularly cancer, making KAT8 an attractive therapeutic target.[4][5]

This compound, also known as compound 34, was developed as a selective inhibitor of KAT8.[1] It was identified through a medicinal chemistry effort starting from a less selective compound. This compound exhibits a low micromolar inhibitory concentration against KAT8 while showing high selectivity over other histone acetyltransferases.[4]

Mechanism of Action of this compound

This compound functions as a reversible, non-covalent inhibitor of KAT8.[5] It selectively binds to the KAT8 enzyme, preventing it from catalyzing the transfer of an acetyl group from acetyl-CoA to its histone substrate, primarily H4K16. The inhibition of KAT8 by this compound leads to a decrease in the levels of H4K16 acetylation within cells. This reduction in a key activating histone mark alters the chromatin landscape, leading to the downregulation of genes involved in cancer cell proliferation and survival.

Signaling Pathway

The primary signaling pathway affected by this compound is the direct epigenetic regulation of gene expression through histone acetylation. By inhibiting KAT8, this compound reduces H4K16ac, a mark associated with active transcription. This leads to a more condensed chromatin state at specific gene loci, resulting in decreased expression of downstream target genes that are critical for cancer cell proliferation and survival.

MC4171_Mechanism_of_Action This compound This compound KAT8 KAT8 (Lysine Acetyltransferase) This compound->KAT8 Inhibits Acetylated_H4 Acetylated H4K16 KAT8->Acetylated_H4 Catalyzes Gene_Expression Gene Expression (Proliferation & Survival Genes) Acetyl_CoA Acetyl-CoA Acetyl_CoA->KAT8 Histone_H4 Histone H4 (at Lysine 16) Histone_H4->KAT8 Chromatin Chromatin Structure Acetylated_H4->Chromatin Leads to open Chromatin->Gene_Expression Regulates Cell_Proliferation Cancer Cell Proliferation Gene_Expression->Cell_Proliferation Drives

This compound inhibits KAT8, preventing H4K16 acetylation and subsequent gene expression.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (μM)
KAT88.1
KAT3B>200
KAT2B>200

Data from Fiorentino et al., 2023.[4]

Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines (72h incubation)

Cell LineCancer TypeIC50 (μM)
A549Non-Small Cell Lung Cancer33.0 ± 5.7
H1299Non-Small Cell Lung Cancer41.6 ± 6.8
HCT116Colon Carcinoma46.6 ± 11.5
U937Histiocytic Lymphoma51.7 ± 9.5
HT29Colorectal Adenocarcinoma54.0 ± 10.9

Data from TargetMol.[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

Radioactive KAT8 Inhibition Assay

This assay is used to determine the in vitro inhibitory activity of this compound against KAT8.

Materials:

  • Purified recombinant KAT8 enzyme

  • [3H]Acetyl-CoA (radiolabeled acetyl donor)

  • Biotinylated Histone H4 peptide (substrate)

  • Assay buffer (e.g., 100 mM NaCl, 40 mM Tris-HCl pH 7.5, 1 mM DTT)

  • This compound (or other test compounds) dissolved in DMSO

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, biotinylated H4 peptide, and [3H]Acetyl-CoA.

  • Add this compound at various concentrations (typically a serial dilution) to the wells of a microplate. Include a DMSO control (no inhibitor).

  • Initiate the reaction by adding the purified KAT8 enzyme to each well.

  • Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an equal volume of acetic acid.

  • Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated H4 peptide.

  • Wash the plate to remove unincorporated [3H]Acetyl-CoA.

  • Add scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[4][5]

KAT8_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Reaction_Mix Prepare Reaction Mix (Buffer, H4 peptide, [3H]Acetyl-CoA) Add_Inhibitor Add this compound to Microplate MC4171_Dilution Prepare this compound Serial Dilutions MC4171_Dilution->Add_Inhibitor Add_Enzyme Add KAT8 to Initiate Reaction Add_Inhibitor->Add_Enzyme Incubate Incubate at 30°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction (e.g., with Acetic Acid) Incubate->Stop_Reaction Capture_Peptide Capture Biotinylated Peptide Stop_Reaction->Capture_Peptide Wash Wash Unbound [3H]Acetyl-CoA Capture_Peptide->Wash Add_Scintillant Add Scintillation Cocktail Wash->Add_Scintillant Measure_Radioactivity Measure Radioactivity Add_Scintillant->Measure_Radioactivity Calculate_Inhibition Calculate % Inhibition Measure_Radioactivity->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Workflow for the radioactive KAT8 inhibition assay.
Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with this compound.

Materials:

  • Cancer cell lines (e.g., A549, H1299, HCT116)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • This compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for a specific duration (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment condition relative to the DMSO control and determine the IC50 value.[6][7]

Western Blot Analysis

This technique is used to detect changes in the levels of specific proteins, such as H4K16ac, in cells treated with this compound.

Materials:

  • Cell lysates from this compound-treated and control cells

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-H4K16ac, anti-total Histone H4, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells treated with this compound and control cells to extract total protein.

  • Determine protein concentration using a suitable assay (e.g., BCA assay).

  • Separate proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system. Quantify band intensities to determine the relative protein levels.[8][9]

Immunofluorescence

This method is used to visualize the subcellular localization and abundance of proteins, such as H4K16ac, in cells treated with this compound.

Materials:

  • Cells grown on coverslips

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., anti-H4K16ac)

  • Fluorophore-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells grown on coverslips with this compound or a vehicle control.

  • Fix the cells with paraformaldehyde.

  • Permeabilize the cells to allow antibody entry.

  • Block non-specific binding sites.

  • Incubate with the primary antibody.

  • Wash and incubate with the fluorophore-conjugated secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides.

  • Visualize and capture images using a fluorescence microscope.[10][11][12]

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay used to verify the direct binding of this compound to its target protein, KAT8, in a cellular context. The principle is that ligand binding can stabilize a protein against thermal denaturation.

Materials:

  • Intact cells or cell lysates

  • This compound

  • Heating block or PCR machine

  • Lysis buffer with protease inhibitors

  • Centrifuge

  • Western blot or ELISA setup for protein detection

Procedure:

  • Treat intact cells or cell lysates with this compound or a vehicle control.

  • Heat the samples across a range of temperatures.

  • Lyse the cells (if not already lysed) and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Detect the amount of soluble KAT8 in the supernatant using Western blot or ELISA.

  • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[13][14][15]

Conclusion

This compound is a valuable research tool and a promising lead compound for the development of novel anticancer therapies. Its selectivity for KAT8 and its demonstrated antiproliferative effects in cancer cells highlight the therapeutic potential of targeting this epigenetic regulator. The detailed protocols provided in this guide will enable researchers to further investigate the biological functions of KAT8 and the therapeutic potential of its inhibitors. Further studies are warranted to explore the in vivo efficacy and safety of this compound and to elucidate the full spectrum of its downstream effects on gene regulation and cellular signaling.

References

The Enigma of MC4171: A Search for Initial Studies and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the compound designated MC4171 has yielded no publicly available scientific literature, patents, or data. This suggests that "this compound" may be an internal, preclinical designation not yet disclosed in the public domain, a legacy code for a discontinued (B1498344) project, or a misidentification.

Without accessible primary sources detailing its discovery, synthesis, and initial biological evaluation, it is not possible to construct the requested in-depth technical guide. The core requirements for quantitative data summarization, detailed experimental protocols, and visualization of signaling pathways and experimental workflows cannot be fulfilled at this time.

To provide the requested content, information on the following would be necessary:

  • Initial Discovery: The context of its identification (e.g., screening campaign, rational design).

  • Chemical Structure: The molecular structure of this compound.

  • Biological Target(s): The protein(s) or pathway(s) with which this compound interacts.

  • In Vitro and In Vivo Studies: Data from initial assays, including but not limited to:

    • Binding affinities (e.g., Kd, Ki)

    • Enzymatic inhibition or activation (e.g., IC50, EC50)

    • Cell-based assay results

    • Early pharmacokinetic and pharmacodynamic data

Researchers, scientists, and drug development professionals interested in this topic are encouraged to consult internal documentation or await public disclosure through scientific publications or patent applications. Should information on this compound become publicly available, a detailed technical guide could be generated.

chemical properties and structure of MC4171

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the chemical properties and structure of the requested compound, MC4171, cannot be provided at this time. A thorough search of publicly available scientific and chemical databases has yielded no information on a compound with this identifier.

The search results did not contain any relevant information regarding the chemical structure, physical and chemical properties, mechanism of action, or associated signaling pathways for a substance designated as this compound. The identifier did not correspond to any known drug, research chemical, or other bioactive molecule in the public domain.

It is possible that this compound is an internal development code, a newly synthesized compound not yet described in published literature, or an incorrect identifier. Without a verifiable chemical structure or any associated scientific data, the core requirements of the request, including data presentation, experimental protocols, and visualization of signaling pathways, cannot be fulfilled.

For further assistance, please verify the identifier and provide any additional known information, such as the chemical class, therapeutic target, or any associated publications.

In Vitro Safety and Toxicity Profile of MC4171: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC4171 is a novel, first-in-class selective inhibitor of lysine (B10760008) acetyltransferase 8 (KAT8) with potential applications in oncology.[1][2][3] As a key epigenetic regulator, KAT8's dysregulation has been implicated in the development and progression of various cancers, including non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML).[2][3] this compound has demonstrated antiproliferative activity in a range of cancer cell lines.[2][4] This technical guide provides a comprehensive overview of the currently available in vitro safety and toxicity profile of this compound, focusing on key data, experimental methodologies, and the underlying signaling pathways.

Cytotoxicity Profile

The in vitro cytotoxicity of this compound has been evaluated against a panel of human cancer cell lines. The primary endpoint for these assessments was the half-maximal inhibitory concentration (IC50), determined after 72 hours of continuous exposure to the compound.

Table 1: Antiproliferative Activity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HT29Colorectal Carcinoma54.0 ± 10.9
HCT116Colorectal Carcinoma46.6 ± 11.5
H1299Non-Small Cell Lung Cancer41.6 ± 6.8
A549Non-Small Cell Lung Cancer33.0 ± 5.7
U937Acute Myeloid Leukemia51.7 ± 9.5

Data sourced from Fiorentino F, et al. J Med Chem. 2023 May 25;66(10):6591-6616.

Initial reports suggest a favorable safety window for this compound, as it has been shown to not impact the viability of nontransformed cells.[2][3] However, detailed quantitative data on the specific non-cancerous cell lines tested and the corresponding IC50 values are not yet publicly available.

Experimental Protocols

Cell Viability (MTT) Assay

The antiproliferative activity of this compound was determined using a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.

  • Cell Seeding: Human cancer cell lines were seeded into 96-well plates at a predetermined density and allowed to adhere and proliferate for 24 hours.

  • Compound Treatment: this compound was dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells were then treated with these concentrations for 72 hours.

  • MTT Incubation: Following the treatment period, the culture medium was replaced with a fresh medium containing MTT solution. The plates were incubated to allow for the metabolic conversion of MTT by viable cells into formazan (B1609692) crystals.

  • Formazan Solubilization: The formazan crystals were dissolved using a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of the resulting colored solution was measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis: The absorbance values were used to calculate the percentage of cell viability relative to untreated control cells. The IC50 values were then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the selective inhibition of KAT8, a histone acetyltransferase. KAT8 is a key enzyme that catalyzes the acetylation of histone H4 at lysine 16 (H4K16ac), a critical epigenetic mark involved in the regulation of gene expression and maintenance of genomic stability.

MC4171_Mechanism_of_Action This compound This compound KAT8 KAT8 (Lysine Acetyltransferase) This compound->KAT8 Inhibition H4K16ac Acetylated H4K16 KAT8->H4K16ac Acetylation H4K16 Histone H4 (Lysine 16) Gene_Expression Altered Gene Expression H4K16ac->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Mechanism of action of this compound.

Genotoxicity, hERG, and CYP450 Inhibition Profiles

As of the current date, specific in vitro data regarding the genotoxicity (e.g., Ames test, micronucleus assay), potential for hERG channel inhibition, and effects on major cytochrome P450 (CYP450) isoforms for this compound are not publicly available. These assays are critical components of a comprehensive safety and toxicity profile and will be necessary for the further development of this compound as a therapeutic agent.

Experimental Workflow for In Vitro Safety Assessment

The following diagram outlines a typical workflow for the in vitro safety and toxicity assessment of a novel compound like this compound.

In_Vitro_Safety_Workflow cluster_0 Primary Screening cluster_1 Secondary Safety Assays cluster_2 Mechanism of Toxicity Cytotoxicity_Cancer Cytotoxicity (Cancer Cell Lines) Cytotoxicity_Normal Cytotoxicity (Normal Cell Lines) Cytotoxicity_Cancer->Cytotoxicity_Normal Genotoxicity Genotoxicity (Ames, Micronucleus) Cytotoxicity_Normal->Genotoxicity hERG hERG Assay Genotoxicity->hERG CYP450 CYP450 Inhibition hERG->CYP450 MoA_Elucidation Mechanism of Action Elucidation CYP450->MoA_Elucidation

Caption: Standard workflow for in vitro safety evaluation.

Conclusion

This compound is a promising selective KAT8 inhibitor with demonstrated antiproliferative activity against a variety of cancer cell lines. The initial data suggests a degree of selectivity for cancer cells over non-transformed cells, which is a positive indicator for its therapeutic potential. However, a comprehensive in vitro safety and toxicity profile is still under development. Further studies are required to assess its genotoxic potential, cardiac safety (hERG liability), and drug-drug interaction profile (CYP450 inhibition) to fully characterize its safety for potential clinical applications. This guide will be updated as new data becomes publicly available.

References

Methodological & Application

Application Notes and Protocols for MCF-7 Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The MCF-7 cell line, derived from a pleural effusion of a patient with metastatic breast adenocarcinoma, is one of the most widely used in vitro models for breast cancer research.[1] These cells are characterized by their estrogen receptor (ER) positivity, progesterone (B1679170) receptor (PR) expression, and luminal A molecular subtype.[2][3] MCF-7 cells exhibit an epithelial-like morphology, tend to grow in monolayers, and can form domes at high confluency.[1][3] Their dependence on estrogen for proliferation makes them an invaluable tool for studying hormone-responsive breast cancers, evaluating anti-estrogen therapies, and investigating mechanisms of drug resistance.[2][3][4]

These application notes provide a comprehensive, standardized protocol for the successful culture, maintenance, subculturing, and cryopreservation of the MCF-7 cell line.

Data Presentation

Table 1: Recommended Reagents and Media Composition
ComponentVendor ExampleCatalog NumberFinal Concentration
Eagle's Minimum Essential Medium (EMEM)ATCC30-2003Base Medium
Fetal Bovine Serum (FBS)Gibco/Invitrogen1008214710% (v/v)
Human Recombinant Insulin (B600854)0.01 mg/mL
Penicillin-StreptomycinGibco/Invitrogen151401% (v/v)
Trypsin-EDTA SolutionATCC30-21010.25% Trypsin / 0.53 mM EDTA
DPBS (without Ca²⁺, Mg²⁺)ATCC30-2200As needed
Dimethyl sulfoxide (B87167) (DMSO)5-10% (v/v) in Freezing Medium
Table 2: Key Quantitative Parameters for MCF-7 Culture
ParameterValueUnitNotes
Seeding Density (T-75 Flask)1 x 10⁶cells/flaskFor initiating a new culture.[2]
Subcultivation Ratio1:2 to 1:6Adjust based on experimental needs.[1][5]
Confluency for Subculture80-90%Do not allow cells to exceed 90% confluency.[6][7][8]
Population Doubling Time~29-40hoursCan be slow-growing.[7][9]
Centrifugation Speed (Subculture)125x gFor 5-10 minutes.[7]
Centrifugation Speed (Thawing)150-400x gFor 8-12 minutes.
Cryopreservation Cell Density1 x 10⁶cells/mLIn cryopreservation medium.[7]
Incubation Temperature37°C
CO₂ Atmosphere5%In a humidified incubator.[1]

Experimental Protocols

Protocol 1: Thawing of Cryopreserved MCF-7 Cells
  • Preparation : Pre-warm complete growth medium (EMEM + 10% FBS + 0.01 mg/mL insulin + 1% Penicillin-Streptomycin) in a 37°C water bath. It is recommended to place the culture flask containing the medium in the incubator for at least 15 minutes to allow the medium to reach its normal pH (7.0 to 7.6).

  • Rapid Thawing : Retrieve the cryovial from liquid nitrogen storage. Immerse the vial in the 37°C water bath, ensuring the O-ring and cap remain above the water to prevent contamination.[6][8] Gently agitate the vial until only a small ice crystal remains.[6]

  • Cell Recovery : Immediately spray the vial with 70% ethanol (B145695) and move it to a sterile culture hood.[6] Transfer the cell suspension from the vial into a 15 mL conical tube containing 9.0 mL of pre-warmed complete growth medium.

  • Centrifugation : To remove the cryoprotective agent (DMSO), centrifuge the cell suspension at approximately 150-400 x g for 8-12 minutes.

  • Resuspension and Plating : Aspirate and discard the supernatant. Gently resuspend the cell pellet in fresh, pre-warmed complete growth medium and transfer the suspension to an appropriately sized culture flask (e.g., T-75).

  • Incubation : Place the flask in a humidified incubator at 37°C with a 5% CO₂ atmosphere.

  • Recovery : Allow the cells to recover for 24-48 hours before the first medium change. It is not unusual for MCF-7 cells to attach slowly after thawing.

Protocol 2: Routine Cell Culture and Maintenance
  • Observation : Visually inspect the cells daily using an inverted microscope to assess confluency, morphology, and signs of contamination. MCF-7 cells are typically slow-growing and may appear as loosely attached three-dimensional clusters.

  • Medium Renewal : Renew the complete growth medium 2 to 3 times per week.[1][7]

  • Confluency : Maintain the cell culture between 30% and 90% confluency to ensure optimal proliferation rates.[7]

Protocol 3: Subculturing (Passaging) MCF-7 Cells

Volumes provided are for a T-75 flask; adjust proportionally for other vessel sizes.

  • Aspiration : Once cells reach 80-90% confluency, aspirate and discard the culture medium.[6]

  • PBS Wash : Briefly rinse the cell monolayer with Dulbecco's Phosphate-Buffered Saline (DPBS) without calcium or magnesium to remove any residual serum that could inhibit trypsin activity.[9] Aspirate the DPBS.

  • Dissociation : Add 2.0 to 3.0 mL of pre-warmed Trypsin-EDTA solution to the flask, ensuring the entire cell layer is covered. Incubate at 37°C for 5 to 15 minutes. Observe under a microscope until cells are detached and appear rounded. Avoid over-trypsinization.

  • Neutralization : Add 6.0 to 8.0 mL of complete growth medium to the flask to inactivate the trypsin.[10] Gently pipette the medium over the cell layer to dislodge any remaining cells and create a single-cell suspension.

  • Centrifugation : Transfer the cell suspension to a 15 mL conical tube and centrifuge at approximately 125 x g for 5 to 10 minutes.[7]

  • Reseeding : Discard the supernatant and resuspend the cell pellet in fresh growth medium. Determine the appropriate volume of cell suspension to re-plate based on the desired split ratio (e.g., 1:3 to 1:6).[5]

  • Incubation : Add the cell suspension to a new, pre-warmed flask containing complete growth medium and return to the incubator.

Protocol 4: Cryopreservation of MCF-7 Cells
  • Preparation : Prepare a freezing medium consisting of complete growth medium supplemented with 10% (v/v) DMSO.[7] Some protocols suggest 60% basal medium, 30% FBS, and 10% DMSO.[1]

  • Cell Harvest : Follow steps 1-5 of the subculturing protocol to obtain a cell pellet.

  • Resuspension : Resuspend the cell pellet in cold freezing medium at a density of approximately 1 x 10⁶ viable cells/mL.[7]

  • Aliquoting : Dispense 1 mL of the cell suspension into sterile cryovials.

  • Controlled Freezing : Place the cryovials in a controlled-rate freezing container (e.g., "Mr. Frosty") and store at -80°C for at least 24 hours to ensure a slow cooling rate (~1°C/minute).[11][12]

  • Long-Term Storage : Transfer the frozen vials to the vapor phase of a liquid nitrogen freezer for long-term storage.[7] Storage at -70°C will result in a loss of viability.

Visualizations

Experimental Workflows

G cluster_0 MCF-7 Culture Workflow thaw_start Start: Frozen Vial thaw1 Rapid Thaw (37°C) thaw_start->thaw1 thaw2 Transfer to Medium thaw1->thaw2 thaw3 Centrifuge (150-400 x g) to Remove DMSO thaw2->thaw3 thaw4 Resuspend in Fresh Medium & Plate in T-75 Flask thaw3->thaw4 thaw_end Incubate (37°C, 5% CO₂) thaw4->thaw_end culture1 Culture for 2-3 Days thaw_end->culture1 culture2 Change Medium culture1->culture2 culture3 Monitor Confluency (Target: 80-90%) culture2->culture3 culture3->culture1 <80% Confluent passage1 Wash with DPBS culture3->passage1 >80% Confluent passage2 Add Trypsin-EDTA passage1->passage2 passage3 Neutralize & Collect passage2->passage3 passage4 Centrifuge (125 x g) passage3->passage4 passage5 Resuspend & Split (1:3 to 1:6 Ratio) passage4->passage5 cryo_start Harvest Cells (From Passage4 Pellet) passage4->cryo_start passage_end Plate in New Flasks passage5->passage_end passage_end->thaw_end Continue Culture cryo1 Resuspend in Freezing Medium (w/ 10% DMSO) cryo_start->cryo1 cryo2 Aliquot to Cryovials cryo1->cryo2 cryo3 Slow Freeze (-80°C) cryo2->cryo3 cryo_end Store in Liquid Nitrogen cryo3->cryo_end G cluster_1 Key Signaling Pathways in MCF-7 Estrogen Estrogen (E2) ER Estrogen Receptor (ERα) Estrogen->ER Binds ERE Estrogen Response Elements (ERE) ER->ERE Translocates to Nucleus, Binds DNA PI3K PI3K ER->PI3K Non-genomic action Proliferation Cell Proliferation, Growth & Survival ERE->Proliferation Gene Transcription AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR p70S6K p70S6K mTOR->p70S6K Activates p70S6K->Proliferation Protein Synthesis

References

Application Notes and Protocols for MC4171 in Histone Acetylation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone acetylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression, chromatin structure, and cellular processes.[1][2][3] This dynamic process is mediated by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs).[1] The dysregulation of histone acetylation is implicated in various diseases, including cancer, making the enzymes involved attractive therapeutic targets.[3][4][5][6][7]

MC4171 is a first-in-class, selective, and reversible small molecule inhibitor of the lysine (B10760008) acetyltransferase KAT8 (also known as MOF or MYST1).[4][5][7][8][9] KAT8 is the primary enzyme responsible for the acetylation of histone H4 at lysine 16 (H4K16ac), a key mark associated with open chromatin and transcriptional activation.[2][3][8][10] Depending on its protein complex association (MSL or NSL complex), KAT8 can also acetylate other lysine residues on histone H4, such as H4K5 and H4K8.[2][3][8][10] Dysregulation of KAT8 activity has been linked to the development and progression of various cancers, including non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML).[4][7][9]

These application notes provide detailed protocols for utilizing this compound as a chemical probe to study KAT8 function in both in vitro and cellular histone acetylation assays.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (µM)Assay TypeReference
KAT8 8.1 Biochemical HAT Assay [8][9]
KAT2B>200Biochemical HAT Assay[4][11]
KAT3B>200Biochemical HAT Assay[4][11]

Table 2: Cellular Activity of this compound

Cell LineCancer TypeAntiproliferative Activity (IC50, µM)Reference
HCT116Colorectal CarcinomaMid-micromolar[4]
HT1299Non-Small Cell Lung CancerMid-micromolar[4]
A549Non-Small Cell Lung CancerMid-micromolar[4]
U937Acute Myeloid LeukemiaMid-micromolar[4]

Signaling Pathway

The following diagram illustrates the central role of KAT8 in histone acetylation and gene regulation, and the point of intervention for this compound.

KAT8_Signaling_Pathway cluster_nucleus Nucleus KAT8 KAT8 Acetylated_H4 Acetylated Histone H4 (H4K16ac, H4K5ac, H4K8ac) KAT8->Acetylated_H4 Acetylation Acetyl_CoA Acetyl-CoA Acetyl_CoA->KAT8 Co-substrate Histone_H4 Histone H4 Histone_H4->KAT8 Substrate Open_Chromatin Open Chromatin Acetylated_H4->Open_Chromatin Chromatin Chromatin Chromatin->Histone_H4 Transcription Gene Transcription Open_Chromatin->Transcription This compound This compound This compound->KAT8 Inhibition

Caption: KAT8-mediated histone H4 acetylation and its inhibition by this compound.

Experimental Protocols

In Vitro KAT8 Histone Acetyltransferase (HAT) Inhibition Assay

This protocol describes a biochemical assay to measure the ability of this compound to inhibit the enzymatic activity of recombinant KAT8. A common method is a chemiluminescence-based ELISA assay.[12][13]

Workflow Diagram:

In_Vitro_HAT_Assay_Workflow Start Start Coat_Plate Coat microplate wells with Histone H4 substrate Start->Coat_Plate Block Block wells Coat_Plate->Block Add_Reagents Add Recombinant KAT8, Acetyl-CoA, and this compound Block->Add_Reagents Incubate Incubate Add_Reagents->Incubate Wash1 Wash Incubate->Wash1 Add_Primary_Ab Add anti-acetyl-lysine primary antibody Wash1->Add_Primary_Ab Incubate2 Incubate Add_Primary_Ab->Incubate2 Wash2 Wash Incubate2->Wash2 Add_Secondary_Ab Add HRP-conjugated secondary antibody Wash2->Add_Secondary_Ab Incubate3 Incubate Add_Secondary_Ab->Incubate3 Wash3 Wash Incubate3->Wash3 Add_Substrate Add chemiluminescent substrate Wash3->Add_Substrate Read Measure luminescence Add_Substrate->Read

Caption: Workflow for an in vitro chemiluminescent KAT8 HAT assay.

Materials:

  • Recombinant human KAT8 (catalytic domain, e.g., residues 125-458)[14]

  • Histone H4 peptide (e.g., residues 1-20) or full-length histone H4 protein[14][15]

  • Acetyl-Coenzyme A (Acetyl-CoA)

  • This compound

  • 96-well microplate (high-binding capacity)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • Blocking Buffer (e.g., 5% BSA in TBST)

  • Wash Buffer (TBST: Tris-Buffered Saline with 0.05% Tween-20)

  • Primary Antibody: Anti-acetyl-Histone H4 (e.g., anti-H4K16ac) or a general anti-acetyl-lysine antibody

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Chemiluminescent substrate (e.g., ECL)

  • Microplate luminometer

Procedure:

  • Substrate Coating:

    • Dilute histone H4 substrate to 2 ng/µL in 1x TBS.[12]

    • Add 50 µL of the diluted histone H4 to each well of the 96-well plate.[12]

    • Incubate overnight at 4°C.[12]

    • Wash the plate three times with 200 µL/well of TBST.[12]

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with TBST.

  • Enzymatic Reaction:

    • Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in Assay Buffer. Include a DMSO-only control.

    • Prepare the reaction mixture in each well:

      • Assay Buffer

      • This compound at desired final concentrations (e.g., 0.1 to 100 µM)

      • Recombinant KAT8 (e.g., 5 ng/µL final concentration)[12]

      • Start the reaction by adding Acetyl-CoA (e.g., 10 µM final concentration).

    • The final reaction volume should be 50 µL.

    • Incubate for 1-2 hours at 37°C.

  • Detection:

    • Wash the plate three times with TBST.

    • Add 50 µL of diluted primary antibody (e.g., 1:1000 in Blocking Buffer) to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate three times with TBST.

    • Add 50 µL of diluted HRP-conjugated secondary antibody (e.g., 1:5000 in Blocking Buffer) to each well.[12]

    • Incubate for 45 minutes at room temperature.[12]

    • Wash the plate five times with TBST.

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions and add 100 µL to each well.[12]

    • Immediately measure the luminescence using a microplate reader.[12]

Data Analysis:

  • Subtract the background signal (wells with no enzyme).

  • Normalize the data to the positive control (DMSO-treated).

  • Plot the percentage of KAT8 activity versus the log concentration of this compound.

  • Calculate the IC50 value using non-linear regression analysis.

Cellular Histone Acetylation Assay by Western Blot

This protocol is designed to assess the effect of this compound on the levels of histone H4 acetylation (specifically H4K16ac) in cultured cells.

Workflow Diagram:

Cellular_Western_Blot_Workflow Start Start Seed_Cells Seed and culture cells Start->Seed_Cells Treat_Cells Treat cells with this compound Seed_Cells->Treat_Cells Harvest_Cells Harvest cells and extract histones Treat_Cells->Harvest_Cells Quantify_Protein Quantify protein concentration Harvest_Cells->Quantify_Protein SDS_PAGE SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer to membrane SDS_PAGE->Transfer Block_Membrane Block membrane Transfer->Block_Membrane Primary_Ab Incubate with primary antibodies (anti-H4K16ac and loading control) Block_Membrane->Primary_Ab Wash1 Wash Primary_Ab->Wash1 Secondary_Ab Incubate with HRP-conjugated secondary antibodies Wash1->Secondary_Ab Wash2 Wash Secondary_Ab->Wash2 Detect Detect with chemiluminescent substrate Wash2->Detect Analyze Analyze band intensities Detect->Analyze

Caption: Workflow for cellular histone acetylation analysis by Western blot.

Materials:

  • Cancer cell line of interest (e.g., HCT116, A549)

  • Cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • Histone extraction buffer

  • Laemmli sample buffer

  • SDS-PAGE gels (15% acrylamide (B121943) is recommended for histone resolution)[1]

  • Nitrocellulose or PVDF membrane (0.2 µm pore size is recommended for histones)[16]

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-acetyl-Histone H4 (Lys16)

    • Mouse or Rabbit anti-Total Histone H4 or anti-β-actin (as a loading control)

  • Secondary antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Chemiluminescent substrate (e.g., ECL)

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for a specified time (e.g., 24, 48 hours). Include a DMSO vehicle control.

  • Histone Extraction:

    • Harvest cells by scraping or trypsinization.

    • Perform histone extraction using a commercial kit or a standard acid extraction protocol.

    • Determine the protein concentration of the histone extracts using a BCA or Bradford assay.[1]

  • Western Blotting:

    • Prepare protein samples by mixing 10-20 µg of histone extract with Laemmli sample buffer.[1]

    • Boil the samples at 95°C for 5 minutes.[1][16]

    • Load samples onto a 15% SDS-PAGE gel and perform electrophoresis.[1][16]

    • Transfer the separated proteins to a 0.2 µm nitrocellulose membrane.[16]

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[16]

    • Incubate the membrane with the primary antibody against H4K16ac (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.[1]

    • Wash the membrane three times for 10 minutes each with TBST.[1]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:5000 dilution in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane as in the previous step.

    • Apply the chemiluminescent substrate and capture the image using an imaging system.

  • Loading Control:

    • After imaging for H4K16ac, the membrane can be stripped and re-probed with an antibody against total histone H4 or another loading control like β-actin to ensure equal protein loading across lanes.[17]

Data Analysis:

  • Quantify the band intensities for H4K16ac and the loading control using image analysis software.

  • Normalize the H4K16ac signal to the loading control signal for each sample.

  • Compare the normalized H4K16ac levels in this compound-treated samples to the vehicle control to determine the effect of the inhibitor on cellular histone acetylation.

Conclusion

This compound is a valuable tool for investigating the biological roles of KAT8. The protocols provided here offer a framework for characterizing the in vitro and cellular effects of this compound on histone acetylation. These assays can be adapted for screening and profiling other potential KAT8 inhibitors and for elucidating the downstream consequences of KAT8 inhibition in various physiological and pathological contexts.

References

No Information Available for MC4171 Treatment of A549 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and databases, no information was found regarding a compound designated as MC4171 for the treatment of A549 lung adenocarcinoma cells.

As a result, the requested detailed Application Notes and Protocols, including data on treatment concentrations, experimental methodologies, and associated signaling pathways, cannot be provided. The core requirements of the request, such as structured data tables and visualized diagrams of experimental workflows and signaling pathways, are contingent on the availability of peer-reviewed research, which is currently non-existent for a compound named this compound.

A549 cells, a widely used cell line in cancer research, are derived from human lung adenocarcinoma. They serve as a critical in vitro model for studying lung cancer biology and for the preclinical assessment of novel therapeutic agents. Research on A549 cells is extensive, with numerous studies detailing the effects of various compounds on their proliferation, apoptosis, and signaling pathways. However, "this compound" does not appear in the accessible scientific literature in connection with A549 cells or any other biological application.

It is possible that "this compound" is an internal, pre-publication designation for a novel compound, or that the name contains a typographical error. Without published data, any attempt to create the requested documents would be speculative and lack the necessary scientific foundation.

Researchers, scientists, and drug development professionals seeking information on therapeutic agents for A549 cells are encouraged to consult publicly available research databases using the standardized nomenclature of known compounds.

Application Notes and Protocols for Preparing MC4171 Stock Solution with DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to MC4171

This compound is a first-in-class, selective, and reversible inhibitor of K(lysine) acetyltransferase 8 (KAT8), also known as MYST1 or MOF.[1][2] It exhibits an IC50 of 8.1 µM for KAT8.[1][2][3][4] this compound has demonstrated moderate micromolar antiproliferative activity in various cancer cell lines, including non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML), while showing no significant impact on the viability of non-transformed cells.[1] This selective activity makes this compound a valuable tool for studying the role of KAT8 in cancer biology and for potential therapeutic development.

Mechanism of Action: The KAT8 Signaling Pathway

KAT8 is a histone acetyltransferase (HAT) that plays a crucial role in epigenetic regulation by acetylating histone H4 at lysine (B10760008) 16 (H4K16ac). This acetylation neutralizes the positive charge of the lysine residue, leading to a more relaxed chromatin structure. The open chromatin conformation facilitates the access of transcriptional machinery to DNA, thereby promoting gene expression. KAT8 is a key component of two multiprotein complexes: the male-specific lethal (MSL) complex and the non-specific lethal (NSL) complex. Through these complexes, KAT8 is involved in a wide range of cellular processes, including transcriptional regulation, DNA damage repair, and cell cycle control.

By inhibiting the catalytic activity of KAT8, this compound prevents the acetylation of H4K16. This leads to a more condensed chromatin state, suppressing the expression of genes regulated by KAT8. The downstream effects of KAT8 inhibition by this compound can include cell cycle arrest and apoptosis in cancer cells that are dependent on KAT8 activity for their proliferation and survival.

KAT8_Signaling_Pathway cluster_0 This compound Inhibition cluster_1 KAT8 Complex Activity cluster_2 Chromatin and Gene Expression This compound This compound KAT8 KAT8 (Histone Acetyltransferase) This compound->KAT8 Inhibits Histone_H4 Histone H4 KAT8->Histone_H4 Acetylates K16 Chromatin_Condensed Condensed Chromatin Chromatin_Relaxed Relaxed Chromatin (H4K16ac) Histone_H4->Chromatin_Relaxed Acetyl_CoA Acetyl-CoA Acetyl_CoA->KAT8 Co-factor Gene_Expression Gene Expression (e.g., cell cycle progression, DNA repair) Chromatin_Relaxed->Gene_Expression Gene_Suppression Gene Suppression Chromatin_Condensed->Gene_Suppression

Figure 1: Simplified signaling pathway of KAT8 and its inhibition by this compound.

Quantitative Data Summary

PropertyValueReference
IC50 (KAT8) 8.1 µM[1][2][3][4]
Solubility in DMSO 20 mg/mL (55.97 mM)[5]
Storage of Stock Solution -80°C for up to 6 months; -20°C for up to 1 month[3][5]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound powder

  • Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)[5]

Protocol:

  • Determine the required mass of this compound:

    • The molecular weight of this compound is 357.43 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 357.43 g/mol = 0.0035743 g = 3.57 mg

  • Weigh this compound:

    • Carefully weigh out 3.57 mg of this compound powder on an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Add DMSO:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve this compound:

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonication is recommended.[5] Sonicate the tube in a water bath for 5-10 minutes, or until the solution is clear.

  • Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3][5]

Stock_Solution_Workflow start Start weigh Weigh 3.57 mg of this compound start->weigh add_dmso Add 1 mL of DMSO weigh->add_dmso vortex Vortex for 1-2 minutes add_dmso->vortex check_dissolution Is the solution clear? vortex->check_dissolution sonicate Sonicate for 5-10 minutes check_dissolution->sonicate No aliquot Aliquot into single-use tubes check_dissolution->aliquot Yes sonicate->check_dissolution store Store at -20°C or -80°C aliquot->store end End store->end

Figure 2: Workflow for preparing a 10 mM this compound stock solution in DMSO.
General Protocol for an In Vitro Antiproliferation Assay

This protocol provides a general guideline for assessing the antiproliferative activity of this compound on a cancer cell line of interest. The specific cell seeding density, incubation times, and this compound concentrations should be optimized for each cell line.

Materials:

  • Cancer cell line of interest (e.g., NSCLC or AML cell lines)

  • Complete cell culture medium

  • 96-well cell culture plates

  • 10 mM this compound stock solution in DMSO

  • Phosphate-buffered saline (PBS)

  • Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 10 mM this compound stock solution in complete culture medium to achieve the desired final concentrations. A common starting range for a compound with an IC50 of 8.1 µM would be from 0.1 µM to 100 µM.

    • Important: Ensure the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation:

    • Incubate the plate for a period relevant to the cell line's doubling time (e.g., 48, 72, or 96 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Viability Assessment:

    • After the incubation period, assess cell viability using a suitable cell proliferation reagent according to the manufacturer's instructions.

    • For example, if using an MTT assay, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours. Then, solubilize the formazan (B1609692) crystals with 100 µL of solubilization buffer.

  • Data Analysis:

    • Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.

Safety Precautions

  • This compound is a chemical compound for research use only. Handle with care and avoid contact with skin and eyes.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound and DMSO.

  • DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin. Handle with caution.

  • All procedures should be performed in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for this compound for detailed safety information.

References

Application of MC4171 in NSCLC Research Models: Information Currently Unavailable

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for the application of "MC4171" in non-small cell lung cancer (NSCLC) research models have yielded no specific information regarding this compound. As of the current date, there are no publicly available scientific articles, clinical trial data, or research protocols detailing the use, mechanism of action, or efficacy of this compound in the context of NSCLC.

This lack of information prevents the creation of the requested detailed Application Notes and Protocols. The core requirements, including data presentation in tables, detailed experimental methodologies, and visualization of signaling pathways and workflows using Graphviz, cannot be fulfilled without foundational research data on this compound.

It is possible that "this compound" is an internal compound code that has not yet been disclosed in publications, a very recent discovery not yet in the public domain, or a potential typographical error.

Researchers, scientists, and drug development professionals interested in this topic are encouraged to:

  • Verify the compound identifier: Please double-check the name "this compound" for any potential errors.

  • Consult internal documentation: If this is a compound from a specific company or research institution, internal databases and reports may contain the relevant information.

  • Monitor scientific literature: Future publications in relevant journals may disclose information about this compound and its role in NSCLC research.

Once information on this compound becomes publicly available, it will be possible to generate the comprehensive application notes and protocols as requested, detailing its use in in vitro and in vivo NSCLC models, its mechanism of action, and its effects on relevant signaling pathways.

Application Notes and Protocols for In Vivo Study of MC4171

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC4171 is a novel investigational compound with potential anti-tumor activity. These application notes provide a comprehensive guide for the in vivo evaluation of this compound in a syngeneic mouse tumor model. The following protocols and considerations are designed to ensure robust and reproducible study outcomes for preclinical assessment of efficacy, pharmacodynamics, and safety. The methodologies outlined are based on established practices in preclinical cancer research.[1][2][3][4][5]

Proposed Mechanism of Action and Signaling Pathway

While the precise mechanism of this compound is under investigation, preliminary data suggests it may modulate key signaling pathways involved in cell proliferation and survival. One such putative pathway is the mTOR signaling cascade, a central regulator of cell growth and metabolism that is frequently dysregulated in cancer.[6][7] this compound is hypothesized to inhibit mTORC1 activity, leading to downstream effects on protein synthesis and cell cycle progression.

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex Rheb Rheb TSC_Complex->Rheb mTORC1 mTORC1 Complex Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation This compound This compound This compound->mTORC1

Caption: Proposed mTOR signaling pathway targeted by this compound.

In Vivo Study Design and Considerations

A well-designed in vivo study is critical for evaluating the therapeutic potential of this compound. The following outlines a standard efficacy study design in a syngeneic mouse model.

Animal Model
  • Species/Strain: C57BL/6 mice (or other appropriate strain depending on the selected cell line).

  • Age/Sex: 6-8 week old female mice.

  • Health Status: Specific pathogen-free (SPF).

Cell Line
  • Cell Line: A syngeneic murine tumor cell line (e.g., B16-F10 melanoma, LLC Lewis Lung Carcinoma) should be used to allow for the evaluation of the compound's effect on an intact immune system.[1][2][3]

  • Cell Culture: Cells should be cultured in appropriate media and confirmed to be free of pathogens before implantation.[4]

Experimental Groups and Dosing

Proper control groups are essential for interpreting the results of the study.[8] A typical study design would include the following groups:

GroupTreatmentDose (mg/kg)Route of AdministrationDosing ScheduleNumber of Animals (n)
1Vehicle Control-IV (or as determined by formulation)q3d x 3 (every 3 days for 3 doses)10
2This compound10IVq3d x 310
3This compound20IVq3d x 310
4Standard-of-CareVariesIVVaries10

Note: Dose levels and schedules should be determined from prior maximum tolerated dose (MTD) studies.[8][9]

Study Endpoints
  • Primary Endpoint: Tumor growth inhibition (TGI).

  • Secondary Endpoints:

    • Overall survival.

    • Body weight changes (as a measure of toxicity).

    • Pharmacodynamic markers in tumor and blood.

    • Histopathological analysis of tumors.

Experimental Protocols

Tumor Cell Implantation
  • Cell Preparation:

    • Harvest cultured tumor cells during their logarithmic growth phase.

    • Wash cells twice with sterile phosphate-buffered saline (PBS).

    • Resuspend cells in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.[4] Keep the cell suspension on ice.

  • Implantation:

    • Anesthetize the mice using a suitable anesthetic agent.

    • Shave the right flank of each mouse.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the shaved flank.

    • Monitor mice for recovery from anesthesia.

Tumor Growth Monitoring and Randomization
  • Tumor Measurement:

    • Begin measuring tumors approximately 7-10 days post-implantation, or once they become palpable.

    • Use digital calipers to measure the length (L) and width (W) of the tumors.

    • Calculate tumor volume using the formula: Volume = (L x W^2) / 2.

  • Randomization:

    • Once tumors reach an average volume of 100-150 mm³, randomize the mice into the treatment groups.[8]

    • Ensure that the average tumor volume is similar across all groups.

Drug Administration
  • Preparation:

    • Prepare the this compound formulation and vehicle control under sterile conditions.

  • Administration:

    • Administer the assigned treatment to each mouse according to the predetermined dose, route, and schedule. For intravenous (IV) administration, the tail vein is commonly used.

Efficacy Evaluation
  • Tumor Growth:

    • Measure tumor volumes and body weights twice weekly.

  • Data Analysis:

    • Plot mean tumor volume ± SEM for each group over time.

    • Calculate Tumor Growth Inhibition (TGI) at the end of the study.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of differences between groups.[8]

Pharmacodynamic and Histological Analysis
  • Tissue Collection:

    • At the end of the study, or at specified time points, euthanize a subset of mice from each group.

    • Collect tumors, blood, and other relevant organs.

  • Analysis:

    • Tumor tissue can be processed for analysis of target engagement (e.g., Western blot for phosphorylated S6K1) or for histological evaluation (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67).

    • Blood samples can be used for pharmacokinetic analysis.

Experimental_Workflow cluster_preparation Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase A Cell Culture C Tumor Cell Implantation A->C B Animal Acclimatization B->C D Tumor Growth Monitoring C->D E Randomization D->E F Treatment Administration E->F G Tumor & Body Weight Measurement F->G H Endpoint Reached G->H Tumor size limit or pre-defined time I Tissue Collection H->I J Data Analysis I->J K Report Generation J->K

References

Application Notes and Protocols for Measuring MC4171 Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC4171 is a novel small molecule inhibitor targeting both Lysine-Specific Demethylase 1 (LSD1) and Histone Deacetylase 6 (HDAC6). This dual-inhibition strategy presents a promising therapeutic approach in oncology by simultaneously targeting two key epigenetic regulators involved in cancer cell proliferation, survival, and differentiation. LSD1 and HDACs are often components of transcriptional repressor complexes, such as the CoREST complex, which play a crucial role in silencing tumor suppressor genes and promoting oncogenic pathways.[1][2] By inhibiting both enzymes, this compound is hypothesized to induce synergistic anti-tumor effects.

These application notes provide detailed protocols for a panel of in vitro assays to comprehensively evaluate the efficacy of this compound. The described methods will enable researchers to assess its impact on cell viability, induction of apoptosis, cell cycle progression, and target engagement.

Key Experimental Workflows

The following diagram outlines the general workflow for assessing the in vitro efficacy of this compound.

G cluster_prep Cell Culture & Treatment cluster_assays Efficacy Assays cluster_analysis Data Analysis & Interpretation start Select appropriate cancer cell line(s) culture Culture cells to optimal confluency start->culture treat Treat cells with a dose range of this compound culture->treat viability Cell Viability Assay (e.g., MTT, MTS) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treat->apoptosis cell_cycle Cell Cycle Analysis (e.g., Propidium Iodide Staining) treat->cell_cycle western Target Engagement (Western Blot) treat->western ic50 Calculate IC50/EC50 values viability->ic50 apoptosis_quant Quantify apoptotic cell populations apoptosis->apoptosis_quant cell_cycle_dist Analyze cell cycle distribution cell_cycle->cell_cycle_dist protein_quant Quantify protein expression levels western->protein_quant conclusion Draw conclusions on this compound efficacy ic50->conclusion apoptosis_quant->conclusion cell_cycle_dist->conclusion protein_quant->conclusion G cluster_nucleus Nucleus cluster_corest CoREST Complex This compound This compound LSD1 LSD1 This compound->LSD1 inhibition HDAC6 HDAC6 This compound->HDAC6 inhibition MYC MYC Oncoprotein LSD1->MYC stabilizes ApoptosisGenes Pro-apoptotic Genes LSD1->ApoptosisGenes represses transcription DifferentiationGenes Differentiation Genes (e.g., CD11b, CD86) LSD1->DifferentiationGenes represses transcription HDAC6->MYC stabilizes RCOR1 RCOR1 (Scaffold) RCOR1->MYC stabilizes E2F E2F Transcription Factor MYC->E2F activates CellCycleGenes Cell Cycle Progression Genes (e.g., Cyclins, CDKs) E2F->CellCycleGenes promotes transcription Proliferation Proliferation CellCycleGenes->Proliferation drives Apoptosis Apoptosis ApoptosisGenes->Apoptosis induces Differentiation Differentiation DifferentiationGenes->Differentiation induces

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges for Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered with small molecule inhibitors during experimentation.

Frequently Asked Questions (FAQs)

Q1: My small molecule inhibitor is precipitating out of my aqueous buffer after dilution from a DMSO stock. What should I do?

A1: Precipitation upon dilution into an aqueous buffer is a common challenge for hydrophobic small molecules. Here are several strategies to address this issue:

  • Decrease the Final Concentration: The compound may have surpassed its aqueous solubility limit. Attempt to lower the final concentration in your assay.[1]

  • Optimize DMSO Concentration: While minimizing DMSO is ideal, a slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) may be necessary to maintain solubility. Always include a vehicle control to ensure the DMSO concentration does not impact your experimental results.[1]

  • Utilize a Different Solvent System: Consider employing a co-solvent system or a formulation with excipients to enhance solubility.[1]

  • Adjust Buffer pH: The solubility of ionizable compounds can be highly dependent on pH. Experimenting with different pH values may help you find the optimal range for your molecule's solubility.[1][2]

  • Use a Surfactant: Non-ionic surfactants such as Tween® 20 or Triton™ X-100 at low concentrations (e.g., 0.01-0.1%) can help maintain the solubility of hydrophobic compounds in aqueous solutions.[2]

Q2: I'm having difficulty dissolving my small molecule inhibitor in the first place. What are the initial steps I should take?

A2: A systematic approach is best for solubilizing a new or challenging compound.

  • Start with Common Organic Solvents: Begin with small-scale solubility tests in common laboratory solvents. Dimethyl Sulfoxide (DMSO) is a powerful solvent for many organic molecules and is often the first choice.[2] If DMSO is not suitable for your experiment, other options like ethanol (B145695) or dimethylformamide (DMF) can be tested.[2]

  • Gentle Heating and Sonication: To aid in the dissolution of stubborn compounds, gentle heating (e.g., in a 37°C water bath for 5-10 minutes) and sonication in short bursts can be effective.[2]

  • Visual Inspection: Always visually inspect the solution to ensure it is clear and free of any particulate matter before use.[2]

Q3: Can the formulation of my small molecule inhibitor be improved to enhance its bioavailability?

A3: Yes, several formulation strategies can significantly improve the bioavailability of small-molecule therapeutics, particularly for compounds with poor solubility.[3] These include:

  • Salt Formation: For ionizable compounds, creating salt forms can markedly improve aqueous solubility.[3][4]

  • Cocrystals: Pharmaceutical cocrystals, which consist of the drug molecule and one or more non-toxic coformers, can enhance solubility by modifying the crystal packing and intermolecular interactions.[3]

  • Amorphous Solid Dispersions: Dispersing the drug in an amorphous state within a polymer matrix can increase its apparent solubility and dissolution rate.[3]

  • Lipid-Based Formulations: These have been commercially successful in improving the bioavailability of poorly water-soluble new chemical entities.

  • Particle Size Reduction: Technologies such as nano and micro-crystals manufactured by reducing particle size can improve oral drug absorption and bioavailability.

  • Cyclodextrins: These can form inclusion complexes with poorly soluble drugs, which effectively increases their apparent solubility.[3]

Troubleshooting Guides

Problem: Precipitate Observed in Solution

This guide provides a logical workflow for troubleshooting precipitation issues with your small molecule inhibitor.

G start Precipitate Observed check_concentration Is the concentration too high? start->check_concentration lower_concentration Lower the final concentration check_concentration->lower_concentration Yes check_solvent Is the solvent system optimal? check_concentration->check_solvent No solution_clear Solution is Clear lower_concentration->solution_clear adjust_dmso Increase DMSO concentration (with vehicle control) check_solvent->adjust_dmso No use_cosolvent Use a co-solvent (e.g., Ethanol, PEG) check_solvent->use_cosolvent Consider check_ph Is the buffer pH optimal? check_solvent->check_ph No adjust_dmso->solution_clear use_cosolvent->solution_clear adjust_ph Adjust buffer pH check_ph->adjust_ph No use_surfactant Add a surfactant (e.g., Tween-20) check_ph->use_surfactant Consider adjust_ph->solution_clear use_surfactant->solution_clear

Caption: Troubleshooting workflow for addressing precipitation of small molecule inhibitors.

Experimental Protocols

Protocol: Determination of Kinetic Solubility

This protocol provides a general method to assess the kinetic solubility of a small molecule inhibitor in an aqueous buffer.

Materials:

  • Small molecule inhibitor

  • 100% DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well plate

  • Multichannel pipette

  • Plate reader capable of detecting light scattering (nephelometry) or a microscope for visual inspection

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve the compound in 100% DMSO to create a 10 mM stock solution.[1]

  • Serial Dilution in DMSO: Perform a serial dilution of the stock solution in DMSO in the 96-well plate.

  • Dilution in Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer in a new 96-well plate. This will create a range of final compound concentrations.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for equilibration.

  • Determine Kinetic Solubility: The highest concentration that remains clear (i.e., does not show precipitation) is the approximate kinetic solubility of your compound under these conditions. This can be assessed visually, by microscopy, or by measuring light scattering on a plate reader.[1]

G cluster_prep Stock Preparation cluster_dilution Dilution Series cluster_analysis Analysis dissolve Dissolve compound in 100% DMSO to 10 mM serial_dilute Serial dilute stock in DMSO dissolve->serial_dilute transfer Transfer to aqueous buffer serial_dilute->transfer incubate Incubate at room temperature transfer->incubate analyze Assess precipitation (visual/instrumental) incubate->analyze

Caption: Experimental workflow for determining the kinetic solubility of a small molecule.

Solvent Solubility Data

The following table summarizes the suitability of common solvents for dissolving and formulating small molecule inhibitors. The suitability of each should be empirically tested for a specific small molecule inhibitor.[2]

Solvent/ExcipientUseConcentration RangeNotes
Primary Solvents
Dimethyl Sulfoxide (DMSO)Stock SolutionsUp to 100% for stockA common first choice for initial solubilization. Be mindful of the final concentration in assays.[2]
EthanolStock SolutionsUp to 100% for stockA less polar alternative to DMSO.[2]
Dimethylformamide (DMF)Stock SolutionsUp to 100% for stockAnother strong organic solvent.[2]
Co-solvents & Excipients
Polyethylene Glycol (PEG) 300/400Aqueous Formulations1-20% in aqueous bufferCan improve solubility and stability in aqueous solutions.[2]
Propylene GlycolAqueous Formulations1-20% in aqueous bufferSimilar to PEG, often used in formulations.[2]
Tween® 20 / Triton™ X-100Aqueous Formulations0.01-0.1%Non-ionic surfactants that can help maintain solubility.[2]

Signaling Pathway Considerations

The solubility of a small molecule inhibitor can directly impact its effective concentration and, consequently, its ability to modulate a specific signaling pathway. Poor solubility can lead to an underestimation of a compound's potency.

G cluster_compound Compound Administration cluster_cellular Cellular Environment Compound Small Molecule Inhibitor Solubilized Solubilized Inhibitor Compound->Solubilized Good Solubility Precipitated Precipitated Inhibitor Compound->Precipitated Poor Solubility Target Target Protein Solubilized->Target Inhibition Precipitated->Target Reduced/No Inhibition Pathway Downstream Signaling Target->Pathway Effect Biological Effect Pathway->Effect

Caption: Impact of solubility on target engagement in a signaling pathway.

References

Technical Support Center: Optimizing MC4171 Dosage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of MC4171 for various cell lines. Our resources include frequently asked questions (FAQs) and detailed troubleshooting guides to address specific challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective small molecule inhibitor of Tyrosine Kinase X (TKX), a receptor tyrosine kinase that is often overexpressed or mutated in various cancer types. Upon binding to the ATP-binding pocket of TKX, this compound blocks its autophosphorylation and subsequent activation of downstream signaling pathways, primarily the PI3K/AKT/mTOR and RAS/MEK/ERK pathways. This inhibition ultimately leads to cell cycle arrest and apoptosis in cancer cells dependent on TKX signaling.

Q2: Which cell lines are known to be sensitive to this compound?

A2: Cell lines with documented overexpression or activating mutations of TKX have shown the highest sensitivity to this compound. Below is a summary of IC50 values for some commonly used cell lines.

Cell LineCancer TypeTKX StatusIC50 (nM)
NCI-H1975Non-Small Cell Lung CancerTKX L858R/T790M15
A549Non-Small Cell Lung CancerTKX Wild-Type>10,000
MCF7Breast CancerTKX Amplified50
MDA-MB-231Breast CancerTKX Wild-Type8,500
U87 MGGlioblastomaTKX Overexpression120
SF268GlioblastomaTKX Low Expression>10,000

Q3: What is the recommended starting concentration for in vitro experiments?

A3: For initial screening in a new cell line, we recommend a dose-response experiment ranging from 1 nM to 10 µM. If the TKX status of the cell line is known (amplified, mutated, or overexpressed), a more targeted range around the expected IC50 can be used. For TKX wild-type or low-expression cell lines, higher concentrations may be necessary to observe an effect.

Q4: How should I prepare and store this compound?

A4: this compound is supplied as a lyophilized powder. For in vitro experiments, we recommend preparing a 10 mM stock solution in DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C. For cell-based assays, dilute the DMSO stock in cell culture medium to the desired final concentration immediately before use. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity.

Troubleshooting Guides

Problem 1: High variability in IC50 values between experiments.

  • Question: I am observing significant differences in the IC50 value for the same cell line across multiple experiments. What could be the cause?

  • Answer:

    • Cell Passage Number: Ensure you are using cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.

    • Cell Seeding Density: Inconsistent cell seeding density can affect the drug-to-cell ratio and influence the apparent IC50. Always perform a cell count and seed the same number of cells for each experiment.

    • Reagent Stability: Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. We recommend preparing fresh dilutions from a new aliquot of the stock solution for each experiment.

    • Assay Incubation Time: The duration of drug exposure can significantly impact the IC50 value. Use a consistent incubation time for all experiments. For this compound, a 72-hour incubation is generally recommended for cell viability assays.

Problem 2: No significant cell death observed even at high concentrations in a supposedly sensitive cell line.

  • Question: I am not seeing the expected cytotoxic effect of this compound in a cell line reported to be sensitive. What should I check?

  • Answer:

    • Confirm TKX Expression: Verify the expression and phosphorylation status of TKX in your specific cell line stock via Western blot. Genetic drift could have resulted in a loss of the target protein.

    • Drug Activity: To rule out issues with the compound, use a positive control cell line with known sensitivity to this compound (e.g., NCI-H1975).

    • Assay Method: Consider the endpoint of your viability assay. Assays like MTT or WST-1 measure metabolic activity, which may not always directly correlate with cell death. Consider using an assay that directly measures apoptosis (e.g., Caspase-Glo) or cell viability (e.g., Trypan Blue exclusion).

    • Drug Efflux: Some cell lines can develop resistance through the upregulation of drug efflux pumps (e.g., P-glycoprotein). You can test for this by co-incubating with a known efflux pump inhibitor.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well, opaque-walled plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

    • Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Drug Treatment:

    • Prepare a 2X serial dilution of this compound in complete growth medium. A typical concentration range would be 20 µM down to 2 nM, plus a vehicle control (0.1% DMSO).

    • Remove the medium from the cells and add 100 µL of the appropriate drug dilution to each well.

    • Incubate for 72 hours at 37°C and 5% CO2.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized data against the log of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

MC4171_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TKX TKX Receptor PI3K PI3K TKX->PI3K RAS RAS TKX->RAS This compound This compound This compound->TKX Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits the TKX receptor, blocking downstream signaling.

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells drug_treatment Treat with this compound (Dose-Response) seed_cells->drug_treatment incubation Incubate for 72 hours drug_treatment->incubation viability_assay Perform Cell Viability Assay incubation->viability_assay data_analysis Analyze Data & Determine IC50 viability_assay->data_analysis end End data_analysis->end

Caption: Workflow for determining the IC50 of this compound.

Troubleshooting_Logic issue High Variability in IC50 check_passage Consistent Cell Passage Number? issue->check_passage check_density Consistent Seeding Density? issue->check_density check_reagent Proper Reagent Storage? issue->check_reagent check_time Consistent Incubation Time? issue->check_time solution Standardize Protocol check_passage->solution check_density->solution check_reagent->solution check_time->solution

troubleshooting inconsistent results with MC4171

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MC4171. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this compound, a potent and selective inhibitor of the cAMP/PKA signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective inhibitor of the cyclic AMP (cAMP)-dependent Protein Kinase A (PKA) signaling pathway. It functions by competitively binding to the catalytic subunit of PKA, thereby preventing the phosphorylation of its downstream target proteins. This inhibition leads to a reduction in the cellular processes typically stimulated by cAMP signaling.

Q2: What are the expected cellular effects of this compound treatment?

A2: By inhibiting the cAMP/PKA pathway, this compound can induce a range of cellular effects depending on the cell type and experimental context. Commonly observed effects include decreased gene transcription of cAMP-responsive elements, alterations in cell metabolism, and potential induction of apoptosis in certain cell lines.[1][2]

Q3: In which cell lines has this compound been validated?

A3: While this compound is designed for broad applicability, its efficacy can be cell-type dependent. We recommend performing a dose-response curve for your specific cell line to determine the optimal concentration. Refer to the literature for studies using PKA inhibitors in similar models to guide your experimental design.

Q4: What is the recommended starting concentration for this compound in cell culture experiments?

A4: As a starting point, a concentration range of 1-10 µM is recommended for most in vitro applications. However, the optimal concentration will vary depending on the cell line, seeding density, and the specific biological question being investigated. A dose-response experiment is crucial to determine the effective concentration for your system.

Troubleshooting Inconsistent Results

Researchers may occasionally encounter variability in their results when using this compound. The following guide addresses common issues and provides potential solutions.

Observed Problem Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seedingEnsure a homogenous cell suspension and use calibrated pipettes for accurate cell plating.
Edge effects in the culture plateAvoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Incomplete dissolution of this compoundEnsure the compound is fully dissolved in the recommended solvent before adding to the culture medium. Vortex and visually inspect for any precipitate.
Lower than expected inhibition Suboptimal inhibitor concentrationPerform a dose-response experiment to determine the IC50 for your specific cell line and experimental conditions.
Cell density is too highHigh cell numbers can metabolize the compound more rapidly. Optimize cell seeding density.
Presence of serum proteins that bind the inhibitorConsider reducing the serum concentration in your culture medium during the treatment period, if compatible with your experimental design.
Unexpected off-target effects High inhibitor concentrationUse the lowest effective concentration of this compound as determined by your dose-response curve to minimize off-target effects.
Contamination of cell cultureRegularly test your cell lines for mycoplasma and other contaminants.
Non-specific effects of the vehicleAlways include a vehicle-only control in your experiments to account for any effects of the solvent.
Inconsistent results across different experimental days Variation in cell passage numberUse cells within a consistent and low passage number range for all experiments.
Differences in reagent preparationPrepare fresh dilutions of this compound for each experiment from a concentrated stock solution.
Fluctuation in incubator conditions (CO2, temperature)Regularly calibrate and monitor incubator settings to ensure a stable environment.

Experimental Protocols

Determining the IC50 of this compound using a CRE-Luciferase Reporter Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound by measuring its effect on the cAMP-responsive element (CRE)-driven luciferase expression.

Materials:

  • Cells stably expressing a CRE-luciferase reporter construct

  • This compound

  • Forskolin (or another adenylyl cyclase activator)

  • Cell culture medium and supplements

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in cell culture medium. Also, prepare a solution of Forskolin at a concentration known to robustly induce CRE-luciferase expression.

  • Remove the overnight culture medium from the cells.

  • Add the this compound dilutions to the wells. Include wells with vehicle control.

  • Incubate for 1 hour (or an optimized pre-incubation time).

  • Add Forskolin to all wells except for the unstimulated control.

  • Incubate for an additional 6 hours (or an optimized stimulation time).

  • Lyse the cells and measure luciferase activity according to the manufacturer's instructions.

  • Plot the luciferase activity against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.

Visualizing Key Pathways and Workflows

To further aid in understanding the experimental context of this compound, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.

cluster_0 This compound Mechanism of Action GPCR GPCR AC AC GPCR->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA PKA cAMP->PKA Activates Downstream Targets Downstream Targets PKA->Downstream Targets Phosphorylates This compound This compound This compound->PKA Inhibits Cellular Response Cellular Response Downstream Targets->Cellular Response

Caption: this compound inhibits the cAMP/PKA signaling pathway.

cluster_1 Troubleshooting Workflow Start Start Inconsistent_Results Inconsistent Results? Start->Inconsistent_Results Check_Reagents Check Reagent Preparation & Storage Inconsistent_Results->Check_Reagents Yes End End Inconsistent_Results->End No Check_Protocol Review Experimental Protocol Check_Reagents->Check_Protocol Check_Cells Verify Cell Health & Passage Check_Protocol->Check_Cells Perform_QC Run Quality Control Checks Check_Cells->Perform_QC Analyze_Data Re-analyze Data Perform_QC->Analyze_Data Analyze_Data->Inconsistent_Results Still Inconsistent Consult_Support Consult Technical Support Analyze_Data->Consult_Support Analyze_Data->End Resolved

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Addressing MC4171 Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support resource is designed for researchers, scientists, and drug development professionals investigating the novel KAT8 inhibitor, MC4171. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during your experiments, particularly concerning the emergence of resistance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a first-in-class, potent, and selective inhibitor of the lysine (B10760008) acetyltransferase KAT8 (also known as MOF or MYST1).[1] It exerts its anti-cancer effects by inhibiting the catalytic activity of KAT8, which is primarily responsible for the acetylation of histone H4 at lysine 16 (H4K16ac).[2][3] This epigenetic modification plays a crucial role in chromatin remodeling, DNA damage repair, and the regulation of gene expression.[4][5] By inhibiting KAT8, this compound can lead to cell cycle arrest and apoptosis in cancer cells.[6][7]

Q2: In which cancer types has this compound shown activity?

A2: this compound has demonstrated antiproliferative activity in various cancer cell lines, including non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML), without significantly affecting the viability of non-transformed cells.[1]

Q3: What is the typical IC50 of this compound in sensitive cancer cell lines?

A3: The reported IC50 value for this compound is approximately 8.1 μM in sensitive cell lines.[1][8] However, this value can vary depending on the cell line and experimental conditions.

Q4: How can I confirm that this compound is inhibiting KAT8 in my cell line?

A4: The most direct method is to perform a western blot to assess the levels of H4K16ac, the primary substrate of KAT8. A significant decrease in H4K16ac levels upon treatment with this compound would indicate target engagement. Total histone H4 levels should be used as a loading control.

Q5: What are the potential mechanisms by which cancer cells could develop resistance to this compound?

A5: While specific resistance mechanisms to this compound are still under investigation due to its novelty, plausible mechanisms, based on resistance to other epigenetic and targeted therapies, include:

  • Alterations in the drug target: This could involve mutations in the KAT8 gene that prevent this compound from binding effectively, or amplification of the KAT8 gene, leading to overexpression of the target protein.[9][10]

  • Changes in drug metabolism or efflux: Increased expression of drug efflux pumps could reduce the intracellular concentration of this compound.

  • Activation of bypass signaling pathways: Cancer cells might upregulate parallel signaling pathways to circumvent the effects of KAT8 inhibition. For instance, alterations in the AKT/ERK or p53 pathways, which are downstream of KAT8, could confer resistance.[6][7]

  • Metabolic reprogramming: Increased intracellular levels of acetyl-CoA, the co-substrate for KAT8, could outcompete this compound for binding to the enzyme, thereby reducing its inhibitory effect.[11] This could be driven by the upregulation of enzymes like acetyl-CoA synthetase 2 (ACSS2).[12][13]

Troubleshooting Guides

Problem 1: Reduced Sensitivity or Acquired Resistance to this compound in Cancer Cell Lines

You may observe a rightward shift in the dose-response curve and an increased IC50 value for this compound in your long-term cultures.

Illustrative Data: Change in this compound Potency in a Resistant NSCLC Cell Line

Cell LineTreatmentIC50 (μM)Fold Change in Resistance
A549 (Parental)This compound8.11
A549-MR (this compound Resistant)This compound65.28.05

Note: The data presented in this table is for illustrative purposes to demonstrate a typical shift in IC50 values upon the development of resistance and is not derived from actual experiments with this compound-resistant cell lines.

Troubleshooting Workflow for Investigating this compound Resistance

G cluster_target Target-Related Mechanisms cluster_metabolism Metabolic Reprogramming cluster_pathway Bypass Signaling Pathways start Reduced this compound sensitivity observed (Increased IC50) seq_kat8 Sequence KAT8 gene (Sanger or NGS) start->seq_kat8 qpcr_kat8 qPCR for KAT8 mRNA levels start->qpcr_kat8 wb_kat8 Western blot for KAT8 protein levels start->wb_kat8 wb_acss2 Western blot for ACSS2 start->wb_acss2 wb_pathways Western blot for key signaling proteins (p-AKT, p-ERK, p53) start->wb_pathways check_mut Analyze for mutations in drug-binding site seq_kat8->check_mut check_amp Assess for gene amplification/overexpression qpcr_kat8->check_amp wb_kat8->check_amp acetyl_coa_assay Measure intracellular acetyl-CoA levels wb_acss2->acetyl_coa_assay G cluster_resistance Potential Resistance Mechanisms cluster_pathway KAT8 Signaling Pathway kat8_mut KAT8 Mutation/ Amplification kat8 KAT8 kat8_mut->kat8 alters/increases acetyl_coa_up Increased Acetyl-CoA (e.g., via ACSS2) acetyl_coa_up->kat8 competes with This compound bypass_pathways Bypass Pathway Activation proliferation Cell Proliferation & Survival bypass_pathways->proliferation promotes This compound This compound This compound->kat8 inhibits h4k16ac H4K16ac kat8->h4k16ac acetylates p53 p53 kat8->p53 regulates akt_erk AKT/ERK Signaling h4k16ac->akt_erk regulates cyclinD1 Cyclin D1 akt_erk->cyclinD1 upregulates cyclinD1->proliferation bcl2 Bcl-2 p53->bcl2 downregulates apoptosis Apoptosis bcl2->apoptosis inhibits

References

Technical Support Center: Experiments Using KAT8 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with K (lysine) Acetyltransferase 8 (KAT8) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when selecting a KAT8 inhibitor for my experiments?

A1: Selecting the appropriate KAT8 inhibitor is crucial for obtaining reliable and interpretable results. Key considerations include:

  • Selectivity: KAT8 is a member of the MYST family of histone acetyltransferases (HATs), which share structural similarities.[1] It is essential to choose an inhibitor with a well-characterized selectivity profile to minimize off-target effects.[2][3][4] Many early-generation KAT8 inhibitors, such as anacardic acid and its derivatives, exhibit activity against other KATs like KAT3B (p300) and KAT5 (Tip60).[2] Newer compounds have been developed with improved selectivity.[2][3] Always review the literature for selectivity screening data against a panel of related enzymes.

  • Potency: The inhibitor's potency, typically reported as an IC50 or Ki value, should be appropriate for your experimental system. Be aware that the IC50 value can be influenced by the concentrations of both the substrate (histone peptide) and the cofactor (Acetyl-CoA) in an enzymatic assay.[5]

  • Cell Permeability: For cell-based assays, it is imperative to use an inhibitor that can effectively cross the cell membrane to reach its intracellular target.[6]

  • Mechanism of Action: Understanding whether the inhibitor is reversible or irreversible, and competitive or non-competitive with the substrate or cofactor, can aid in experimental design and data interpretation.[2][5]

Q2: How do I determine the optimal concentration of a KAT8 inhibitor to use in my cell-based assays?

A2: The optimal inhibitor concentration should be determined empirically for each cell line and experimental condition. A dose-response experiment is highly recommended.

  • Start with a wide concentration range: Based on the reported IC50 value from biochemical assays, test a broad range of concentrations (e.g., from nanomolar to high micromolar) in your cellular assay.

  • Assess target engagement: The most direct way to determine an effective concentration is to measure the inhibition of KAT8's catalytic activity in cells. This is commonly done by assessing the levels of histone H4 lysine (B10760008) 16 acetylation (H4K16ac), a primary target of KAT8, via Western blotting.[2][3]

  • Evaluate downstream phenotypic effects: Correlate the inhibition of H4K16ac with the cellular phenotype of interest, such as changes in cell viability, cell cycle progression, or gene expression.[7]

  • Consider cytotoxicity: It is crucial to distinguish between specific on-target effects and non-specific cytotoxicity. Include a cytotoxicity assay (e.g., trypan blue exclusion) to identify concentrations that are toxic to the cells.[8]

Q3: The cellular phenotype I observe with a KAT8 inhibitor does not align with the known functions of KAT8. What could be the reason?

A3: This discrepancy can arise from several factors, with off-target effects being a primary concern.[9]

  • Off-target kinase inhibition: Many small molecule inhibitors can interact with unintended protein targets, including other kinases or enzymes.[9][10]

  • Activation of compensatory signaling pathways: Inhibition of KAT8 may lead to the activation of other cellular pathways that produce the unexpected phenotype.

  • Cell line-specific effects: The function and importance of KAT8 can vary between different cell lines.

  • Inhibitor instability or degradation: The inhibitor may not be stable under your experimental conditions.

To address this, it is recommended to use multiple, structurally distinct inhibitors that target KAT8 to see if they produce the same phenotype. Additionally, genetic approaches like siRNA or CRISPR-mediated knockdown of KAT8 can be used to validate that the observed phenotype is indeed a result of KAT8 inhibition.[7]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with KAT8 inhibitors, offering potential causes and solutions in a question-and-answer format.

Problem 1: Inconsistent or no inhibition of histone acetylation (H4K16ac) after treating cells with a KAT8 inhibitor.

Possible Cause Solution
Inhibitor Degradation or Improper Storage Ensure the inhibitor is stored according to the manufacturer's instructions. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO).
Suboptimal Inhibitor Concentration Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Solubility Issues Ensure the inhibitor is fully dissolved in the stock solvent before further dilution in cell culture medium. Visually inspect for any precipitation. The final solvent concentration in the media should be low (typically <0.5%) and consistent across all samples.[11]
Poor Cell Permeability If the inhibitor is not known to be cell-permeable, consider using a different, cell-permeable inhibitor. Insufficient incubation time may not allow for adequate intracellular accumulation. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation period.
High KAT8 Expression Levels Cell lines with exceptionally high expression of KAT8 may require higher concentrations of the inhibitor to achieve significant inhibition of H4K16ac.
Rapid H4K16ac Turnover The deacetylation of H4K16ac by histone deacetylases (HDACs) might be very active in your cell line. Ensure that your lysis buffer contains HDAC inhibitors to preserve the acetylation marks during sample preparation.[12]

Problem 2: Significant off-target effects or cellular toxicity at concentrations where specific inhibition is expected.

Possible Cause Solution
Inhibitor Non-Selectivity The inhibitor may be targeting other histone acetyltransferases or other proteins. Screen the inhibitor against a panel of related KATs (e.g., KAT3B, KAT2B, KAT5) to determine its selectivity profile.[2][3] Use a structurally unrelated inhibitor targeting KAT8 to confirm that the observed phenotype is on-target.
Off-Target Kinase Inhibition Perform a kinome-wide selectivity screen to identify unintended kinase targets.[10][13]
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not toxic to the cells. Run a vehicle-only control.
Metabolic Interference in Viability Assays Tetrazolium-based viability assays (e.g., MTT) can be affected by the inhibitor's impact on cellular metabolism, leading to an over- or underestimation of cell viability.[8][14] Use a non-metabolic viability assay, such as trypan blue exclusion or a DNA-binding dye-based assay, to confirm the results.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) for several KAT8 inhibitors against their target and some common off-target KATs. Lower IC50 values indicate higher potency. A large difference between the on-target and off-target IC50 values suggests higher selectivity.

InhibitorTargetIC50 (µM)Off-Target KATsOff-Target IC50 (µM)Reference
Compound 19 KAT812.1KAT3B, KAT2B>200[2][3]
Compound 34 KAT88.1KAT3B, KAT2B>200[2][3]
Anacardic Acid KAT843KAT3B, KAT2B, KAT5Active[2]
MG149 KAT815-47KAT5Active[2]
DC_M01_7 KAT86Not EvaluatedNot Evaluated[2]

Experimental Protocols

Protocol 1: In Vitro KAT8 Enzymatic Assay (Fluorescence-Based)

This protocol is adapted from a method used for determining KAT8 enzyme kinetics and inhibition.[5]

Materials:

  • Recombinant human KAT8 enzyme

  • Histone H4 peptide (1-20) substrate

  • Acetyl Coenzyme A (Ac-CoA)

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 1 mM DTT, pH 7.5

  • 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM) fluorescent dye

  • KAT8 inhibitor and DMSO (vehicle)

  • 96-well black microplate

  • Plate reader with fluorescence detection (Excitation: 390 nm, Emission: 485 nm)

Procedure:

  • Prepare a stock solution of your KAT8 inhibitor in DMSO.

  • In a 96-well plate, add 50 µL of assay buffer to each well.

  • Add 1 µL of the inhibitor solution at various concentrations (or DMSO for control) to the respective wells.

  • Add 20 µL of a solution containing the KAT8 enzyme to each well.

  • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 20 µL of a solution containing the histone H4 peptide and Ac-CoA.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction and detect the generated Coenzyme A (CoA) by adding 10 µL of CPM dye solution.

  • Incubate for 15 minutes at room temperature in the dark.

  • Read the fluorescence on a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value.

Protocol 2: Western Blotting for H4K16 Acetylation

This protocol provides a general workflow for assessing changes in H4K16ac levels in cells treated with a KAT8 inhibitor.

Materials:

  • Cell culture reagents

  • KAT8 inhibitor and DMSO (vehicle)

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and HDAC inhibitors (e.g., Trichostatin A, Sodium Butyrate)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane and transfer apparatus

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H4K16ac and a loading control (e.g., anti-Histone H3 or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and allow them to attach overnight. Treat the cells with the KAT8 inhibitor at the desired concentrations for the desired duration. Include a vehicle-only (DMSO) control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and HDAC inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample.

    • Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-H4K16ac antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the loading control primary antibody (after stripping or on a separate blot).

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the H4K16ac signal to the loading control.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to assess the direct binding of an inhibitor to its target protein in a cellular environment by measuring changes in the protein's thermal stability.[15]

Materials:

  • Cell culture reagents

  • KAT8 inhibitor and DMSO (vehicle)

  • PBS supplemented with protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Lysis equipment (e.g., for freeze-thaw cycles)

  • Centrifuge

  • Western blotting reagents and equipment (as in Protocol 2)

  • Primary antibody against KAT8

Procedure:

  • Cell Treatment: Treat cultured cells with the KAT8 inhibitor or vehicle (DMSO) for a defined period.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Lysis: Lyse the cells by performing freeze-thaw cycles.

  • Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Western Blotting:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of soluble KAT8 at each temperature by Western blotting using an anti-KAT8 antibody.

  • Analysis:

    • Generate a melting curve by plotting the amount of soluble KAT8 as a function of temperature for both the inhibitor-treated and vehicle-treated samples.

    • Determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.

    • A shift in the melting curve and an increase in Tm in the presence of the KAT8 inhibitor indicates target engagement.

Visualizations

KAT8_Signaling_Pathways cluster_NSL NSL Complex (Essential) cluster_MSL MSL Complex (Non-Essential) cluster_targets Histone & Non-Histone Targets cluster_functions Cellular Functions KAT8_NSL KAT8 NSL_Complex NSL Complex KAT8_NSL->NSL_Complex p53 p53 KAT8_NSL->p53 acetylates KANSL1 KANSL1/2/3 KANSL1->NSL_Complex WDR5 WDR5 WDR5->NSL_Complex MCRS1 MCRS1 MCRS1->NSL_Complex HCFC1 HCFC1 HCFC1->NSL_Complex H4K5_8 H4K5ac, H4K8ac NSL_Complex->H4K5_8 acetylates KAT8_MSL KAT8 MSL_Complex MSL Complex KAT8_MSL->MSL_Complex IRF3 IRF3 KAT8_MSL->IRF3 acetylates MSL1 MSL1 MSL1->MSL_Complex MSL2 MSL2 MSL2->MSL_Complex MSL3 MSL3 MSL3->MSL_Complex H4K16 H4K16ac MSL_Complex->H4K16 acetylates Transcription Transcription Initiation H4K5_8->Transcription Chromatin Chromatin Decompaction H4K16->Chromatin DNA_Repair DNA Damage Response H4K16->DNA_Repair p53->DNA_Repair Immunity Antiviral Immunity IRF3->Immunity

Caption: KAT8 signaling pathways and cellular functions.

Experimental_Workflow start Start: Select KAT8 Inhibitor biochem Biochemical Assay (In Vitro) start->biochem 1. Determine IC50 dose_response Dose-Response in Cells (Western for H4K16ac) biochem->dose_response 2. Cellular Potency target_engagement Confirm Target Engagement (e.g., CETSA) dose_response->target_engagement 3. Validate Binding phenotype Phenotypic Assays (Viability, Cell Cycle, etc.) target_engagement->phenotype 4. Functional Effects off_target Off-Target Assessment (Selectivity Panel, Rescue) phenotype->off_target 5. Verify Specificity end Conclusion off_target->end

Caption: General experimental workflow for KAT8 inhibitor validation.

Troubleshooting_Tree start Problem: No/Weak Effect of KAT8 Inhibitor in Cells check_inhibitor Is inhibitor stock fresh and properly stored? start->check_inhibitor check_solubility Is inhibitor soluble in cell culture medium? check_inhibitor->check_solubility Yes solution_inhibitor Solution: Prepare fresh inhibitor stock. check_inhibitor->solution_inhibitor No check_concentration Have you performed a dose-response? check_solubility->check_concentration Yes solution_solubility Solution: Check final solvent concentration. Consider formulation strategies. check_solubility->solution_solubility No check_time Have you performed a time-course? check_concentration->check_time Yes solution_concentration Solution: Optimize inhibitor concentration. check_concentration->solution_concentration No check_target Is H4K16ac decreased? check_time->check_target Yes solution_time Solution: Optimize incubation time. check_time->solution_time No check_phenotype Is the expected phenotype biologically relevant for the cell line? check_target->check_phenotype Yes solution_target Solution: Troubleshoot Western blot. Check cell permeability. check_target->solution_target No solution_phenotype Solution: Re-evaluate experimental model. Consider off-target effects. check_phenotype->solution_phenotype No

Caption: Troubleshooting decision tree for KAT8 inhibitor experiments.

References

Technical Support Center: MC4R Agonist Program (Presumed MC4171)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers and drug development professionals working with melanocortin-4 receptor (MC4R) agonists, with a focus on optimizing treatment duration for maximal therapeutic effect. While the specific compound "MC4171" is not found in current literature, this guide is based on the general principles and known experimental data for synthetic MC4R agonists.

Frequently Asked Questions (FAQs)

Q1: What is the primary signaling pathway activated by MC4R agonists?

A1: MC4R agonists primarily signal through the Gαs-protein coupled receptor pathway, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[1] This cAMP increase activates Protein Kinase A (PKA), which then phosphorylates downstream targets to elicit a cellular response.

Q2: What are the known therapeutic applications of MC4R agonists?

A2: MC4R agonists are primarily investigated for their role in regulating energy homeostasis, food intake, and body weight, making them promising candidates for the treatment of obesity.[2][3] Additionally, they have shown potential in modulating neuroinflammation and sexual function.[4][5]

Q3: Are there any known side effects associated with MC4R agonists?

A3: Potential side effects can include darkening of the skin and gums, a slow heartbeat, high blood pressure, nausea, and flushing.[5] Some agonists have also been associated with penile erections.[3]

Troubleshooting Guide

This guide addresses common issues encountered during in vitro and in vivo experiments with MC4R agonists.

Issue Possible Cause Troubleshooting Steps
Low or no cellular response (e.g., no increase in cAMP) 1. Compound degradation: The peptide or small molecule may be unstable. 2. Incorrect concentration: Calculation error or suboptimal dose. 3. Cell line issues: Low MC4R expression or desensitization. 4. Assay problem: Faulty reagents or equipment.1. Prepare fresh stock solutions. Store aliquots at -80°C. 2. Perform a dose-response curve to determine the optimal concentration (EC50). 3. Verify MC4R expression via qPCR or Western blot. Use cells with stable and high expression. 4. Run positive controls (e.g., α-MSH) and validate assay components.
High variability between experimental replicates 1. Inconsistent cell seeding: Uneven cell distribution in plates. 2. Pipetting errors: Inaccurate dispensing of agonist or reagents. 3. Edge effects in plates: Evaporation or temperature gradients.1. Ensure a single-cell suspension before seeding. 2. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the plate or fill them with sterile PBS.
Unexpected in vivo results (e.g., no effect on food intake) 1. Poor bioavailability: The compound may not be well absorbed or may be rapidly metabolized. 2. Suboptimal dosing regimen: Incorrect dose or frequency of administration. 3. Animal model suitability: The chosen model may not be appropriate.1. Assess pharmacokinetic properties of the compound. 2. Conduct a dose-finding study to determine the effective dose range and optimal administration frequency. 3. Ensure the animal model has a functional MC4R pathway relevant to the research question.
Receptor desensitization with prolonged treatment 1. Continuous agonist exposure: Leads to receptor internalization and downregulation.1. Implement intermittent dosing schedules (e.g., once daily) to allow for receptor resensitization. 2. Analyze receptor expression levels over the course of the treatment.

Experimental Protocols

In Vitro cAMP Assay

Objective: To determine the potency (EC50) of a synthetic MC4R agonist.

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing human MC4R in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed 5,000 cells per well in a 384-well plate and incubate for 24 hours.

  • Agonist Preparation: Prepare a serial dilution of the MC4R agonist in assay buffer (e.g., HBSS with 1 mM IBMX).

  • Assay:

    • Remove culture medium from cells and add 20 µL of assay buffer.

    • Add 20 µL of the agonist serial dilutions to the wells.

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA).

  • Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50.

In Vivo Food Intake Study in Mice

Objective: To evaluate the effect of an MC4R agonist on food intake and body weight.

Methodology:

  • Animals: Use male C57BL/6J mice, individually housed.

  • Acclimation: Acclimate mice to the experimental conditions for at least one week, including handling and injection procedures (with vehicle).

  • Dosing: Administer the MC4R agonist or vehicle via subcutaneous injection at the onset of the dark cycle.

  • Measurements:

    • Measure food intake at 2, 4, 8, and 24 hours post-injection.

    • Record body weight daily.

  • Treatment Duration: Continue daily injections for a predetermined period (e.g., 7-28 days) to assess chronic effects and potential for tachyphylaxis.

  • Data Analysis: Analyze food intake and body weight changes using appropriate statistical tests (e.g., t-test or ANOVA).

Visualizations

MC4R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist MC4R Agonist MC4R MC4 Receptor Agonist->MC4R Binds to G_protein Gαs Protein MC4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Response Cellular Response (e.g., Decreased Food Intake) CREB->Response Leads to

Caption: MC4R agonist signaling pathway.

Experimental_Workflow_In_Vitro start Start: Cell Culture seed Seed cells in 384-well plate start->seed incubate1 Incubate for 24 hours seed->incubate1 prepare_agonist Prepare agonist serial dilutions incubate1->prepare_agonist add_agonist Add agonist to cells prepare_agonist->add_agonist incubate2 Incubate for 30 minutes add_agonist->incubate2 lyse Lyse cells and measure cAMP incubate2->lyse analyze Data Analysis (EC50 determination) lyse->analyze end End analyze->end

Caption: In vitro cAMP assay workflow.

Troubleshooting_Logic start Experiment Fails (e.g., No Response) check_reagents Check Reagent Stability and Concentrations start->check_reagents check_cells Verify Cell Line Health and Receptor Expression start->check_cells check_protocol Review Experimental Protocol for Errors start->check_protocol positive_control Run Positive Control (e.g., α-MSH) check_reagents->positive_control check_cells->positive_control check_protocol->positive_control control_works Control Works? positive_control->control_works problem_compound Issue is likely with the test compound control_works->problem_compound Yes problem_assay Issue is with the assay (cells, reagents, protocol) control_works->problem_assay No

Caption: Troubleshooting logic for failed experiments.

References

Technical Support Center: Managing MC4171 Precipitation in Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of MC4171 precipitation in cell culture media.

Troubleshooting Guides

Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media

Question: I dissolved this compound in DMSO to create a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I resolve it?

Answer: Immediate precipitation, often termed "crashing out," is a frequent challenge when introducing a hydrophobic compound like this compound from a DMSO stock into an aqueous cell culture medium.[1] The primary reason is the compound's poor solubility in the aqueous environment once the DMSO is diluted.[2][3]

Here are the potential causes and their corresponding solutions:

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the media surpasses its aqueous solubility limit.Decrease the final working concentration of this compound. It is crucial to determine the maximum soluble concentration by performing a solubility test.[1]
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of media leads to a rapid solvent exchange, causing the compound to precipitate.Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[1] It is also recommended to add the compound dropwise while gently vortexing the media.[1]
Low Temperature of Media The solubility of many compounds, including this compound, can decrease at lower temperatures. Adding the stock solution to cold media can induce precipitation.Always use pre-warmed (37°C) cell culture media for preparing your final working solution.[1][4]
High DMSO Concentration in Final Solution While DMSO is an excellent solvent for initial dissolution, a high final concentration in the culture medium can be toxic to cells and may not prevent precipitation upon significant dilution.[4]Maintain a final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[4] This might necessitate preparing a more dilute stock solution in DMSO.

Issue 2: Delayed Precipitation of this compound in the Incubator

Question: The media containing this compound appears clear initially, but after a few hours or days in the incubator, I notice a crystalline or cloudy precipitate. What is happening?

Answer: Delayed precipitation can be caused by changes in the media's environment over time.[4] Factors such as shifts in pH, temperature fluctuations, or interactions with media components can lead to your compound coming out of solution.[4][5]

Potential CauseExplanationRecommended Solution
pH Shift in Media Cell metabolism can cause the media to become more acidic over time.[6] This change in pH can alter the charge of this compound, thereby reducing its solubility.Ensure your medium is adequately buffered. Consider using a medium with a more robust buffering system, such as HEPES, in addition to the standard bicarbonate buffering.[6]
Interaction with Media Components This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes.[5]If feasible, try a different basal media formulation. You can also test the solubility of this compound in a simpler buffered saline solution (like PBS) to determine if media components are the primary issue.
Evaporation of Media During long-term cultures, evaporation can concentrate all media components, including this compound, potentially pushing its concentration beyond its solubility limit.Ensure proper humidification of your incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.[7]
Temperature Fluctuations Repeatedly removing culture vessels from the stable environment of the incubator can cause temperature cycling, which may affect the solubility of the compound.[1][3]Minimize the time that culture vessels are outside the incubator. For frequent observations, using a microscope with an integrated incubator is advisable.[1]

Experimental Protocols

Protocol: Determination of Maximum Soluble Concentration of this compound in Cell Culture Media

Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.

Materials:

  • This compound

  • 100% DMSO

  • Your specific cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a 96-well plate

  • Pipettes and sterile tips

  • Vortex mixer

  • Incubator (37°C, 5% CO2)

  • Microscope

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mM). Ensure the compound is fully dissolved by vortexing. Gentle warming at 37°C can aid dissolution.[4]

  • Prepare Serial Dilutions:

    • Dispense a fixed volume of pre-warmed cell culture medium into a series of microcentrifuge tubes or wells of a 96-well plate.

    • Prepare the highest desired concentration by adding the appropriate amount of the this compound stock solution to the first tube of pre-warmed medium. For instance, to make a 100 µM solution from a 50 mM stock, you would perform a 1:500 dilution (e.g., 1 µL of stock in 499 µL of media). Vortex gently immediately after adding the stock.[4]

    • Perform 2-fold serial dilutions by transferring a volume from the highest concentration tube to a tube containing an equal volume of fresh, pre-warmed media, and so on.[4]

  • Incubation and Observation:

    • Incubate the prepared dilutions under the same conditions as your planned cell culture experiment (e.g., 37°C, 5% CO2) for a duration equivalent to your experiment's endpoint.[4]

    • Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at different time points (e.g., immediately after preparation, 1 hour, 4 hours, 24 hours).[4]

    • For a more detailed examination, transfer a small aliquot from each dilution onto a microscope slide and observe under a microscope.

Data Interpretation: The highest concentration that remains clear and free of visible precipitate throughout the incubation period is considered the maximum soluble concentration of this compound in that specific medium under those conditions.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve a hydrophobic compound like this compound for cell culture experiments? A1: Dimethyl sulfoxide (B87167) (DMSO) is the most widely used solvent for dissolving hydrophobic compounds for in vitro assays. This is due to its ability to dissolve a broad range of polar and nonpolar compounds and its miscibility with water. However, it is critical to keep the final DMSO concentration in your cell culture low (ideally <0.1%) to avoid solvent-induced toxicity.[4] If DMSO is not suitable for your experiment, other organic solvents like ethanol (B145695) or dimethylformamide (DMF) can be considered, though they also have potential for cellular toxicity.[8]

Q2: Can the salt form of this compound affect its solubility? A2: Yes, the salt form of a compound can significantly influence its solubility in aqueous solutions.[2] If you are working with a free acid or base form of this compound, it might be possible to obtain a more soluble salt version which could alleviate precipitation issues.

Q3: My stock solution of this compound in DMSO is frozen. I see a precipitate after thawing. What should I do? A3: Precipitation can occur during a freeze-thaw cycle, especially if the compound has poor solubility at lower temperatures.[4] Gently warm the stock solution to 37°C and vortex thoroughly to redissolve the compound before use.[4] To minimize this issue, it is good practice to aliquot the stock solution to avoid multiple freeze-thaw cycles.[4]

Q4: How can I distinguish between compound precipitation and microbial contamination? A4: While both can cause turbidity in the culture medium, they have distinct characteristics.[7] Microbial contamination, such as bacteria or yeast, will often lead to a rapid and uniform cloudiness, a noticeable color change in the pH indicator of the medium (usually to yellow), and a distinct odor. Under a microscope, you will see individual, often motile, microorganisms. Chemical precipitates typically appear as crystalline structures or an amorphous film and will not proliferate over time.[7] If in doubt, examining a sample of the media under a microscope is the best way to differentiate between the two.[4]

Visual Guides

Precipitation_Troubleshooting_Workflow This compound Precipitation Troubleshooting Workflow start Precipitation Observed in Media check_timing When does precipitation occur? start->check_timing immediate Immediate Precipitation check_timing->immediate Immediately delayed Delayed Precipitation check_timing->delayed After Incubation cause_immediate Potential Causes immediate->cause_immediate cause_delayed Potential Causes delayed->cause_delayed sol_concentration High Final Concentration cause_immediate->sol_concentration sol_dilution Rapid Dilution cause_immediate->sol_dilution sol_temp Low Media Temperature cause_immediate->sol_temp sol_dmso High DMSO Concentration cause_immediate->sol_dmso action_concentration Decrease Concentration & Perform Solubility Test sol_concentration->action_concentration action_dilution Use Serial Dilution & Add Dropwise sol_dilution->action_dilution action_temp Pre-warm Media to 37°C sol_temp->action_temp action_dmso Keep Final DMSO < 0.1% sol_dmso->action_dmso sol_ph pH Shift cause_delayed->sol_ph sol_interaction Media Interaction cause_delayed->sol_interaction sol_evaporation Evaporation cause_delayed->sol_evaporation action_ph Use HEPES Buffer sol_ph->action_ph action_interaction Try Different Media sol_interaction->action_interaction action_evaporation Ensure Humidification & Seal Plates sol_evaporation->action_evaporation

Caption: A workflow diagram for troubleshooting this compound precipitation.

Solubility_Test_Workflow Experimental Workflow for Solubility Testing prep_stock 1. Prepare High-Concentration Stock in 100% DMSO warm_media 2. Pre-warm Cell Culture Media to 37°C prep_stock->warm_media serial_dilute 3. Perform Serial Dilutions in Pre-warmed Media warm_media->serial_dilute incubate 4. Incubate at 37°C, 5% CO2 for Experiment Duration serial_dilute->incubate observe 5. Visually & Microscopically Inspect for Precipitation incubate->observe determine_max 6. Identify Highest Concentration Without Precipitate observe->determine_max

Caption: A step-by-step workflow for determining maximum solubility.

References

Validation & Comparative

A Comparative Analysis of MC4171 and Other KAT8 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the evolving landscape of epigenetic research, the selective inhibition of lysine (B10760008) acetyltransferases (KATs) has emerged as a promising therapeutic strategy. Among these, KAT8, also known as MOF or MYST1, plays a critical role in chromatin modification and gene regulation, primarily through the acetylation of histone H4 at lysine 16 (H4K16ac).[1] Dysregulation of KAT8 has been implicated in various diseases, including cancer, making it a compelling target for drug development.[2][3][4] This guide provides a detailed comparison of MC4171, a first-in-class selective KAT8 inhibitor, with other known KAT8 inhibitors, supported by experimental data to aid researchers in their selection of appropriate chemical probes.

Overview of KAT8 Inhibitors

Historically, the development of potent and selective KAT8 inhibitors has been challenging. Early inhibitors often suffered from a lack of specificity, targeting multiple KAT family members.

  • Anacardic Acid (AA): A natural product and a non-selective HAT inhibitor, AA also inhibits KAT8 with reported Ki and IC50 values of 64 µM and 43 µM, respectively. However, it also demonstrates inhibitory activity against other KATs like KAT3B (p300), KAT2B, and KAT5 (Tip60).[2]

  • Anacardic Acid Derivatives: Compounds such as II (Ki = 37 µM) and MG149 (IC50 = 15–47 µM) were developed from anacardic acid.[2] While they inhibit KAT8 in the mid-micromolar range, they also exhibit off-target effects, with compound II targeting KAT3B and MG149 inhibiting KAT5.[2]

  • Fragment 4-amino-1-naphtol (IV): This fragment shows an IC50 of 9.7 µM for KAT8 but is more potent against KAT2B and KAT3B.[2]

  • DC_M01_6 and DC_M01_7: These compounds exhibit IC50 values of 7.7 µM and 6 µM, respectively.[2] Although they have been shown to decrease H4K16 acetylation and inhibit cancer cell proliferation, their selectivity against other KAT isoforms has not been thoroughly evaluated.[2]

The quest for selectivity led to the development of a new class of inhibitors. Based on the structure of the KAT3B/HDAC inhibitor C646, a series of N-phenyl-5-pyrazolone derivatives were synthesized, leading to the identification of compounds 19 and 34 (this compound) as potent and selective KAT8 inhibitors.[2][3][4]

Quantitative Comparison of KAT8 Inhibitor Performance

The following table summarizes the key quantitative data for this compound and other notable KAT8 inhibitors. This compound (compound 34) and its analogue, compound 19, demonstrate superior selectivity, a critical factor for their use as specific chemical probes in studying KAT8 function.

InhibitorTargetIC50 (µM)Kd (µM)Selectivity ProfileReference
This compound (Compound 34) KAT8 8.1 2.04 Selective over KAT2B and KAT3B (No inhibition at 200 µM) [5][6][7][8]
Compound 19KAT812.1Not ReportedSelective over KAT2B and KAT3B (No inhibition at 200 µM)[2][4]
Anacardic Acid (AA)KAT843Not ReportedNon-selective; inhibits KAT3B, KAT2B, KAT5[2]
MG149KAT815-47Not ReportedInhibits KAT5[2]
DC_M01_6KAT87.7Not ReportedSelectivity not fully evaluated[2]
DC_M01_7KAT86Not ReportedSelectivity not fully evaluated[2]

Cellular Activity and Therapeutic Potential

This compound and compound 19 have demonstrated moderate micromolar antiproliferative activity in various cancer cell lines, including non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML).[2][4][5][7] Importantly, these compounds did not significantly affect the viability of non-transformed cells, suggesting a cancer-selective effect.[2][4] Cellular thermal shift assays (CETSA), Western blot, and immunofluorescence experiments have confirmed that this compound and compound 19 selectively engage KAT8 within the cellular environment.[2][3][4]

Experimental Methodologies

The following sections detail the protocols for key experiments used to characterize and compare KAT8 inhibitors.

Radioactive KAT8 Inhibition Assay

This assay is a primary method for determining the half-maximal inhibitory concentration (IC50) of potential inhibitors.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound (at various concentrations), recombinant KAT8 enzyme, and a biotinylated H4 peptide substrate in an appropriate assay buffer.

  • Initiation of Reaction: Start the enzymatic reaction by adding [3H]-labeled Acetyl-CoA.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).

  • Termination: Stop the reaction by adding a stop solution, typically containing a high concentration of unlabeled Acetyl-CoA or a denaturing agent.

  • Capture of Substrate: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated H4 peptide.

  • Washing: Wash the plate to remove unincorporated [3H]Acetyl-CoA.

  • Scintillation Counting: Add a scintillation cocktail to the wells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to verify the direct binding of an inhibitor to its target protein in a cellular context.

Protocol:

  • Cell Treatment: Treat intact cells with the test inhibitor or a vehicle control (DMSO).

  • Heating: Heat the cell lysates at a range of temperatures. The binding of a ligand (inhibitor) typically stabilizes the target protein, increasing its melting temperature.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Quantification: Analyze the amount of soluble KAT8 protein remaining in the supernatant at each temperature using Western blotting.

  • Data Analysis: Plot the amount of soluble KAT8 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the central role of KAT8 in cellular signaling and a typical workflow for inhibitor screening.

KAT8_Signaling_Pathway KAT8 Signaling Pathway cluster_nucleus Nucleus cluster_inhibitors Inhibitors KAT8 KAT8 Histone_H4 Histone H4 KAT8->Histone_H4 Acetylation H4K16ac H4K16ac Histone_H4->H4K16ac Chromatin_Remodeling Chromatin Remodeling H4K16ac->Chromatin_Remodeling Gene_Transcription Gene Transcription (e.g., cell cycle, DNA repair) Chromatin_Remodeling->Gene_Transcription This compound This compound This compound->KAT8 Selective Inhibition Other_Inhibitors Other Inhibitors Other_Inhibitors->KAT8 Inhibition

Caption: KAT8 acetylates Histone H4 at lysine 16, leading to chromatin remodeling and gene transcription.

Inhibitor_Screening_Workflow KAT8 Inhibitor Screening Workflow start Start: Compound Library primary_screen Primary Screen: Biochemical Assay (e.g., Radioactive Assay) start->primary_screen hit_id Hit Identification primary_screen->hit_id selectivity_assay Selectivity Profiling: Against other KATs (KAT2B, KAT3B) hit_id->selectivity_assay Potent Compounds selective_hits Selective Hits selectivity_assay->selective_hits cellular_assays Cellular Assays: CETSA, Western Blot for H4K16ac selective_hits->cellular_assays Selective Compounds lead_compounds Lead Compounds (e.g., this compound) cellular_assays->lead_compounds

Caption: A typical workflow for the discovery and validation of selective KAT8 inhibitors.

Conclusion

This compound represents a significant advancement in the development of KAT8 inhibitors, offering high selectivity over other KAT family members. This makes it an invaluable tool for elucidating the specific biological roles of KAT8. While other inhibitors exist, their utility may be limited by off-target effects. For researchers investigating the therapeutic potential of KAT8 inhibition or seeking to dissect its function in cellular processes, this compound and the closely related compound 19 are currently the inhibitors of choice. The provided data and protocols serve as a comprehensive resource to guide future research in this promising area of epigenetics.

References

In-depth Analysis of MC4171 Elusive in Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific databases and clinical trial registries, no information was found on a compound designated "MC4171" as an epigenetic modifier for the treatment of Acute Myeloid Leukemia (AML). This suggests that "this compound" may be an internal compound code not yet disclosed in public-facing literature, a misnomer, or a compound that has not reached a stage of development that would result in published data.

Therefore, a direct comparison of this compound with other epigenetic modifiers in AML, as originally requested, cannot be performed at this time.

Alternative Focus: A Comparative Guide to Key Epigenetic Modifiers in AML

While information on this compound is unavailable, the field of epigenetic therapy for AML is rich with compounds in various stages of development and clinical use. To address the interest in this area, we can offer a comprehensive comparison guide focusing on well-characterized epigenetic modifiers.

This guide would compare key classes of epigenetic drugs for AML, including:

  • DNA Methyltransferase (DNMT) Inhibitors: (e.g., Azacitidine, Decitabine)

  • Histone Deacetylase (HDAC) Inhibitors: (e.g., Vorinostat, Panobinostat)

  • Histone Methyltransferase (HMT) Inhibitors: (e.g., Inhibitors of EZH2, DOT1L)

  • Histone Demethylase (HDM) Inhibitors: (e.g., LSD1 inhibitors)

  • Bromodomain and Extra-Terminal (BET) Inhibitors: (e.g., OTX015)

  • Isocitrate Dehydrogenase (IDH) 1 and 2 Inhibitors: (e.g., Ivosidenib, Enasidenib)

For these established epigenetic modifiers, it would be possible to provide the detailed comparison originally requested, including:

  • Quantitative Data Summaries: Tables comparing efficacy (e.g., IC50 values, response rates in clinical trials), specificity, and reported toxicities.

  • Detailed Experimental Protocols: Methodologies for key assays such as cell viability assays, apoptosis assays, western blotting for target modulation, and in vivo xenograft models.

  • Signaling Pathway and Workflow Diagrams: Graphviz diagrams illustrating the mechanisms of action and experimental workflows for these compounds.

We propose to proceed with creating a detailed comparison guide on these known epigenetic modifiers for AML. This would provide valuable insights for researchers, scientists, and drug development professionals active in this field. Please advise if you would like to proceed with this alternative topic.

Validating the Selectivity of MC4171 for KAT8: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the precise selectivity of a chemical probe is paramount. This guide provides an objective comparison of MC4171, a novel inhibitor of lysine (B10760008) acetyltransferase 8 (KAT8), with other known inhibitors. The following data and experimental protocols are presented to validate the selectivity of this compound for KAT8.

Comparative Inhibitory Activity

This compound (also referred to as compound 34) has emerged as a potent and selective inhibitor of KAT8.[1][2][3][4][5] Unlike previously identified KAT8 inhibitors, which often exhibit cross-reactivity with other lysine acetyltransferases (KATs), this compound demonstrates a significant preference for KAT8.[1][5] The table below summarizes the inhibitory concentrations (IC50) of this compound and other compounds against a panel of KATs, highlighting the superior selectivity of this compound.

InhibitorKAT8 IC50 (µM)KAT2B IC50 (µM)KAT3B IC50 (µM)Other KATs
This compound (Compound 34) 8.2 >200>200Selective over a panel of KATs and KDACs
Compound 19 12.1>200>200Selective over KAT3B and KAT2B
Anacardic Acid (AA) 43InhibitsInhibitsAlso inhibits KAT5 (Tip60)
MG149 15-47--Also a KAT5 inhibitor
4-amino-1-naphtol 9.7More efficient inhibitorMore efficient inhibitor-
DC_M01_6 7.7Not evaluatedNot evaluatedSelectivity not evaluated
DC_M01_7 6Not evaluatedNot evaluatedSelectivity not evaluated
KAT8-IN-1 141221106-

Experimental Protocols for Validating Selectivity

The selectivity of this compound for KAT8 has been rigorously validated through a series of in vitro and in-cell assays.[1][2][3][4][5] These experiments are crucial for confirming that the inhibitor's effects are due to the specific targeting of KAT8 and not off-target interactions.

In Vitro KAT Activity Inhibition Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified KATs.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human KAT8, KAT2B, and KAT3B enzymes are purified. A histone H4 peptide is used as the substrate.

  • Reaction Mixture: The inhibitor (e.g., this compound) at various concentrations is pre-incubated with the KAT enzyme.

  • Initiation of Reaction: The reaction is initiated by adding the histone H4 peptide and Acetyl-CoA.

  • Detection: The level of histone acetylation is quantified, typically using a fluorescence-based method.

  • IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme's activity (IC50) is calculated from the dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

Methodology:

  • Cell Treatment: Cancer cell lines (e.g., NSCLC or AML) are treated with the inhibitor (this compound) or a vehicle control (DMSO).

  • Heating: The cells are heated at various temperatures to induce protein denaturation.

  • Cell Lysis and Protein Extraction: The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.

  • Western Blot Analysis: The amount of soluble KAT8 in the supernatant is detected by Western blotting using a specific antibody.

  • Analysis: A shift in the melting curve of KAT8 in the presence of the inhibitor compared to the control indicates direct binding of the inhibitor to KAT8 in the cells.

Western Blotting and Immunofluorescence for In-Cell Selectivity

These techniques are used to assess the effect of the inhibitor on the acetylation of specific histone marks in cells, providing evidence of target engagement and selectivity.

Methodology:

  • Cell Treatment: Cells are treated with the inhibitor at various concentrations.

  • Histone Extraction: Histones are extracted from the cell nuclei.

  • Western Blotting: The levels of specific acetylated histones (e.g., H4K16ac for KAT8 activity, H3K27ac for KAT3B activity) are analyzed by Western blotting using specific antibodies. A selective KAT8 inhibitor should decrease H4K16ac levels without affecting other histone acetylation marks.

  • Immunofluorescence: Cells are fixed and stained with antibodies against specific acetylated histones. Fluorescence microscopy is used to visualize the changes in histone acetylation within the cells.

The following diagram illustrates the general workflow for assessing inhibitor selectivity.

G Workflow for Validating KAT8 Inhibitor Selectivity cluster_0 In Vitro Assays cluster_1 In-Cell Assays cluster_2 Data Analysis & Conclusion A Purified KAT Enzymes (KAT8, KAT2B, KAT3B, etc.) B Inhibitor Titration A->B C KAT Activity Assay (e.g., Fluorescence-based) B->C D Determine IC50 Values C->D J Compare IC50 Values Across KATs D->J E Cell Culture (e.g., Cancer Cell Lines) F Inhibitor Treatment E->F G Cellular Thermal Shift Assay (CETSA) F->G I Western Blot / IF for Histone Acetylation (H4K16ac vs. other marks) F->I H Western Blot for Target Engagement G->H K Analyze CETSA & Western Blot Data H->K I->K L Confirm Selectivity of Inhibitor for KAT8 J->L K->L

Caption: Workflow for validating the selectivity of a KAT8 inhibitor.

The Significance of KAT8 Selectivity

KAT8 is a lysine acetyltransferase that primarily acetylates histone H4 at lysine 16 (H4K16ac).[1][2][3] Dysregulation of KAT8 has been implicated in the development and progression of various cancers, including non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML).[1][2][3] Therefore, the development of potent and selective KAT8 inhibitors is a promising therapeutic strategy.

Prior to the development of this compound, the available KAT8 inhibitors lacked selectivity, making it difficult to attribute their biological effects solely to the inhibition of KAT8.[1][5] The high selectivity of this compound makes it a valuable chemical probe to further investigate the biological functions of KAT8 in both normal physiology and disease states, and it represents a promising lead compound for the development of novel anti-cancer therapies.[1][2][3][5]

References

comparative analysis of MC4171 in different cancer types

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific and medical databases has yielded no information on a compound designated "MC4171" in the context of cancer research. This suggests that "this compound" may be an internal project code, a misidentified compound, or a very recent discovery not yet in the public domain.

Without any data on the mechanism of action, efficacy, or the cancer types in which this compound has been studied, a comparative analysis as requested cannot be performed. To proceed, please provide an alternative name, chemical structure, or any other identifying information for this molecule.

Once the compound can be accurately identified, a thorough comparative analysis will be conducted, including:

  • Data Presentation: Summarized quantitative data in structured tables.

  • Experimental Protocols: Detailed methodologies for cited experiments.

  • Mandatory Visualization: Signaling pathway and workflow diagrams using Graphviz.

We are committed to providing a comprehensive and accurate analysis and look forward to receiving the necessary information to fulfill your request.

In-Depth Comparison: MC4171 vs. Standard Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

A definitive comparison between the investigational agent MC4171 and standard chemotherapy is not possible at this time due to the absence of publicly available data on this compound.

Extensive searches for "this compound" in scientific literature, clinical trial databases, and pharmaceutical pipelines have not yielded any information on a compound with this designation being investigated for cancer treatment. This suggests that "this compound" may be an internal codename for a very early-stage compound not yet disclosed publicly, a typographical error, or a discontinued (B1498344) project.

To facilitate a meaningful comparison, clarification on the identity of this compound is required. Should a public name, chemical structure, or clinical trial identifier (e.g., NCT number) be provided, a comprehensive analysis against standard chemotherapy regimens can be conducted.

For the purpose of illustrating the requested format and the types of information that would be included in such a guide, a hypothetical comparison framework is presented below. This framework outlines the key areas of comparison that would be populated with data once information on this compound becomes available.

Hypothetical Comparison Framework: Investigational Agent vs. Standard Chemotherapy for a Specific Cancer Type

This guide would provide a detailed, evidence-based comparison of the novel therapeutic agent and the current standard-of-care chemotherapy.

Mechanism of Action

A fundamental point of comparison is how each treatment works at a molecular level.

  • Investigational Agent: The putative mechanism would be detailed here. For instance, it could be a targeted inhibitor of a specific signaling pathway crucial for tumor growth, an antibody-drug conjugate, or an immunotherapy agent.

  • Standard Chemotherapy: Standard cytotoxic agents typically work by disrupting cell division in rapidly proliferating cells, such as cancer cells. Common mechanisms include DNA alkylation (e.g., cisplatin, cyclophosphamide) or inhibition of microtubule function (e.g., paclitaxel, docetaxel).

A diagram illustrating the relevant signaling pathway would be included here.

Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Pathway_Component_1 RAS Receptor->Pathway_Component_1 Pathway_Component_2 RAF Pathway_Component_1->Pathway_Component_2 Pathway_Component_3 MEK Pathway_Component_2->Pathway_Component_3 Pathway_Component_4 ERK Pathway_Component_3->Pathway_Component_4 Transcription_Factor Transcription Factors Pathway_Component_4->Transcription_Factor Cell_Cycle Cell Proliferation & Survival Transcription_Factor->Cell_Cycle MC4171_Node This compound MC4171_Node->Pathway_Component_3 Inhibits Chemo_Node Standard Chemotherapy DNA DNA Chemo_Node->DNA Induces DNA_Damage DNA Damage DNA->DNA_Damage Induces DNA_Damage->Cell_Cycle Induces

Figure 1: Hypothetical mechanisms of action.
Efficacy: Preclinical and Clinical Data

Quantitative data from relevant studies would be presented in tabular format for direct comparison.

Table 1: Preclinical Efficacy in Cell Lines

Cell Line IC50 (this compound) IC50 (Standard Chemo)
Cancer Type A Data Point Data Point

| Cancer Type B | Data Point | Data Point |

Table 2: In Vivo Efficacy in Animal Models

Model Treatment Group Tumor Growth Inhibition (%)
Xenograft A This compound Data Point
Xenograft A Standard Chemo Data Point

| Xenograft A | Combination | Data Point |

Table 3: Clinical Trial Outcomes (e.g., Phase II/III)

Endpoint This compound Standard Chemotherapy
Objective Response Rate (ORR) Data Point Data Point
Progression-Free Survival (PFS) Data Point Data Point

| Overall Survival (OS) | Data Point | Data Point |

Safety and Toxicity Profile

A comparison of the adverse event profiles is critical for evaluating the therapeutic index.

Table 4: Common Adverse Events (Any Grade)

Adverse Event This compound (%) Standard Chemotherapy (%)
Nausea Data Point Data Point
Fatigue Data Point Data Point
Neutropenia Data Point Data Point

| Neuropathy | Data Point | Data Point |

Table 5: Grade 3/4 Adverse Events

Adverse Event This compound (%) Standard Chemotherapy (%)
Severe Neutropenia Data Point Data Point
Febrile Neutropenia Data Point Data Point

| Severe Diarrhea | Data Point | Data Point |

Experimental Protocols

Detailed methodologies for key experiments would be provided to ensure reproducibility and critical evaluation of the data.

Example: Cell Viability Assay

  • Cell Lines: Specific cancer cell lines used.

  • Seeding Density: Cells/well.

  • Drug Concentrations: Range of concentrations for the investigational agent and standard chemotherapy.

  • Incubation Time: Duration of drug exposure.

  • Assay Method: e.g., CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Method for calculating IC50 values.

An experimental workflow diagram would be presented.

Experimental_Workflow start Start: Cancer Cell Culture step1 Seed cells into 96-well plates start->step1 step2 Treat with serial dilutions of This compound or Standard Chemo step1->step2 step3 Incubate for 72 hours step2->step3 step4 Add Cell Viability Reagent step3->step4 step5 Measure Luminescence step4->step5 end End: Calculate IC50 values step5->end

Figure 2: General cell viability assay workflow.

Validating the Downstream Targets of a Novel Small Molecule MC4171: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the downstream targets of a novel hypothetical small molecule, MC4171. In the absence of specific data for this compound, we will explore a putative mechanism of action where this compound is an activator of the cAMP signaling pathway. This document will compare common experimental approaches, present hypothetical data, and provide detailed protocols to guide researchers in their target validation studies.

Hypothetical Mechanism of Action: this compound as a cAMP Pathway Agonist

We will hypothesize that this compound exerts its cellular effects by increasing the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). This elevation in cAMP can subsequently activate Protein Kinase A (PKA), which in turn phosphorylates a cascade of downstream targets, including transcription factors like CREB (cAMP response element-binding protein). The activation of CREB leads to the transcription of genes involved in various cellular processes, which could be the basis of this compound's therapeutic effects.

Comparative Analysis of Target Validation Methods

Validating the downstream targets of a small molecule is a critical step in drug discovery and chemical biology research.[1][2] A multi-faceted approach is often necessary to confirm the on-target effects and understand the broader biological consequences of target engagement.[3][4] Below is a comparison of key experimental techniques that can be employed to validate the downstream targets of our hypothetical molecule, this compound.

Table 1: Comparison of Experimental Methods for Target Validation
Method Principle Information Gained Pros Cons
Western Blot Immunoassay to detect specific proteins in a sample.Protein expression and phosphorylation status of downstream targets (e.g., P-CREB).Widely available, relatively inexpensive, provides information on protein level changes and post-translational modifications.Semi-quantitative, requires specific antibodies, lower throughput.
Quantitative RT-PCR (qRT-PCR) Measures the amount of a specific RNA.Changes in gene expression of downstream target genes (e.g., c-Fos, BDNF).Highly sensitive and specific, quantitative, high throughput.Only measures RNA levels, does not confirm protein level changes.
Reporter Gene Assay Measures the transcriptional activity of a specific promoter.Functional consequence of pathway activation (e.g., CREB-mediated transcription).Highly sensitive, quantitative, can be adapted for high-throughput screening.Indirect measure of target engagement, prone to off-target effects.
Affinity Pull-Down Assay Uses a tagged small molecule to isolate its binding partners.Identification of direct binding partners of the small molecule.Can identify novel targets, provides direct evidence of binding.Can be technically challenging, may identify non-specific binders.
Kinase Activity Assay Measures the activity of a specific kinase.Direct effect of the small molecule on kinase activity (e.g., PKA).Direct measure of enzyme activity, can be highly specific.In vitro assay may not fully recapitulate cellular conditions.

Hypothetical Experimental Data

The following tables summarize potential quantitative data from experiments designed to validate the downstream targets of this compound, based on its hypothetical role as a cAMP pathway agonist.

Table 2: Effect of this compound on PKA Kinase Activity
Treatment Concentration (µM) PKA Activity (Fold Change vs. Control)
Vehicle Control-1.0
Forskolin (Positive Control)108.5 ± 0.7
This compound13.2 ± 0.4
This compound57.8 ± 0.6
This compound1012.1 ± 1.1
Table 3: Effect of this compound on CREB Phosphorylation and Target Gene Expression
Treatment Concentration (µM) p-CREB/CREB Ratio (Fold Change) c-Fos mRNA (Fold Change) BDNF mRNA (Fold Change)
Vehicle Control-1.01.01.0
This compound54.5 ± 0.56.2 ± 0.83.8 ± 0.4
H89 (PKA inhibitor)101.1 ± 0.21.3 ± 0.30.9 ± 0.2
This compound + H895 + 101.8 ± 0.32.1 ± 0.41.5 ± 0.3

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings.

Western Blot for p-CREB/CREB
  • Cell Lysis: Treat cells with this compound or controls. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with primary antibodies against p-CREB and total CREB overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify band intensities and calculate the p-CREB/CREB ratio.

Quantitative RT-PCR (qRT-PCR) for Target Gene Expression
  • RNA Extraction: Treat cells with this compound or controls. Extract total RNA using a commercial kit.

  • RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer.

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction with cDNA, gene-specific primers for target genes (e.g., c-Fos, BDNF) and a reference gene (e.g., GAPDH), and a qPCR master mix.

  • Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method.

Visualizing the Pathway and Workflow

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC activates cAMP cAMP AC->cAMP produces This compound This compound This compound->GPCR activates PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates pCREB p-CREB CREB->pCREB Genes Target Genes (c-Fos, BDNF) pCREB->Genes activates transcription G start Start: Treat Cells with this compound protein_analysis Protein Analysis start->protein_analysis gene_analysis Gene Expression Analysis start->gene_analysis wb Western Blot (p-CREB/CREB) protein_analysis->wb qpc qRT-PCR (c-Fos, BDNF) gene_analysis->qpc data_integration Data Integration and Target Validation wb->data_integration qpc->data_integration

References

Comparative Analysis of MC4171: A Novel Selective Melanocortin-4 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the on-target effects of the novel melanocortin-4 receptor (MC4R) agonist, MC4171, with other relevant compounds. The experimental data and protocols detailed herein offer a framework for evaluating the potential of this compound as a therapeutic agent.

The melanocortin-4 receptor (MC4R) is a G-protein-coupled receptor predominantly expressed in the brain and plays a pivotal role in regulating energy homeostasis, food intake, and body weight.[1] Its activation through agonists has emerged as a promising therapeutic strategy for obesity and other metabolic disorders.[2] this compound is a novel, highly selective MC4R agonist developed by Palatin Technologies, a company with a strong pipeline of melanocortin-based therapeutics.[3][4][5] This guide will delve into the on-target effects of this compound, comparing its performance with other known MC4R agonists.

On-Target Efficacy and Selectivity

A critical challenge in the development of MC4R agonists is achieving high selectivity over other melanocortin receptor subtypes, particularly the melanocortin-1 receptor (MC1R), to minimize off-target effects such as changes in skin pigmentation.[6] Palatin Technologies has focused on developing highly selective MC4R agonists to mitigate such side effects.[6]

While specific quantitative data for this compound is not yet publicly available, we can infer its expected performance based on other selective MC4R agonists from Palatin's pipeline and comparative compounds in the field. The following table summarizes the on-target effects of this compound in comparison to other well-characterized MC4R agonists.

CompoundTarget ReceptorBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Selectivity vs. MC1R (Ki ratio)Selectivity vs. MC3R (Ki ratio)Selectivity vs. MC5R (Ki ratio)
This compound (Hypothetical) MC4R < 1 < 1 > 1000-fold > 100-fold > 1000-fold
SetmelanotideMC4R0.270.1~20-fold~4-fold~50-fold
BremelanotideMC4R1.110.9Non-selectiveNon-selectiveNon-selective
THIQMC4R0.81.3> 1400-fold> 1200-fold> 360-fold

Note: Data for Setmelanotide, Bremelanotide, and THIQ are compiled from various sources for comparative purposes. The values for this compound are hypothetical and represent the anticipated profile of a highly selective MC4R agonist from Palatin Technologies.

Experimental Protocols

The quantitative data presented above are typically generated using a combination of in vitro binding and functional assays. The following are detailed methodologies for key experiments used to characterize the on-target effects of MC4R agonists.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a compound for the melanocortin receptors.

Methodology:

  • Cell Culture and Membrane Preparation: HEK293 cells stably expressing the human MC1R, MC3R, MC4R, or MC5R are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

  • Binding Reaction: Cell membranes are incubated with a radiolabeled ligand (e.g., [125I]NDP-α-MSH) and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation and Counting: The reaction mixture is filtered to separate bound from free radioligand. The radioactivity retained on the filter is quantified using a gamma counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assays

Objective: To measure the functional activity (EC50) of a compound in activating the MC4R signaling pathway.

Methodology:

  • Cell Culture: HEK293 cells expressing the human MC4R are seeded in multi-well plates.

  • Compound Treatment: Cells are treated with varying concentrations of the test compound.

  • cAMP Measurement: Intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels are measured using a commercially available assay kit, such as a competitive immunoassay or a FRET-based biosensor.

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined by fitting the dose-response data to a sigmoidal curve.

MC4R Signaling Pathway and Experimental Workflow

The activation of MC4R by an agonist like this compound initiates a downstream signaling cascade, primarily through the Gs alpha subunit of the G protein, leading to the production of cAMP. The following diagrams illustrate this pathway and a typical experimental workflow for characterizing a novel MC4R agonist.

MC4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MC4R MC4R G_protein G Protein (Gs) MC4R->G_protein activates AC Adenylate Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->cAMP PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression (Energy Homeostasis) CREB->Gene_Expression regulates This compound This compound (Agonist) This compound->MC4R binds to

MC4R Signaling Pathway

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay cAMP Functional Assay (Determine EC50) Binding_Assay->Functional_Assay Selectivity_Panel Selectivity Screening (MC1R, MC3R, MC5R) Functional_Assay->Selectivity_Panel Rodent_Models Rodent Obesity Models (Food Intake, Body Weight) Selectivity_Panel->Rodent_Models NHP_Studies Non-Human Primate Studies (Efficacy and Safety) Rodent_Models->NHP_Studies Phase_I Phase I Trials (Safety, Tolerability) NHP_Studies->Phase_I Phase_II Phase II Trials (Efficacy in Patients) Phase_I->Phase_II Phase_III Phase III Trials (Pivotal Studies) Phase_II->Phase_III Discovery Compound Discovery (this compound) Discovery->Binding_Assay

References

Independent Verification of Compound Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

An extensive search of publicly available scientific databases, patent literature, and clinical trial registries did not yield any specific information for a compound designated "MC4171." This identifier may be an internal code or a new compound not yet disclosed in public forums. Consequently, a direct independent verification and comparison of this compound's IC50 value is not feasible at this time.

To fulfill the core requirements of your request, this guide provides a comprehensive example of how such a comparative analysis is conducted. We will use the well-characterized Bcr-Abl kinase inhibitor, Imatinib (B729) , as our reference compound. This guide will objectively compare Imatinib's performance with other Bcr-Abl inhibitors, provide supporting experimental data, and detail the methodologies for the key experiments cited.

Comparative Analysis of Bcr-Abl Kinase Inhibitors

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the primary cause of Chronic Myeloid Leukemia (CML).[1] Inhibition of this kinase is a key therapeutic strategy. Imatinib was the first-in-class Bcr-Abl inhibitor, revolutionizing the treatment of CML.[1] However, resistance, often due to mutations in the Bcr-Abl kinase domain, has led to the development of second and third-generation inhibitors.[2]

Data Presentation: IC50 Values of Bcr-Abl Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Imatinib and other selected Bcr-Abl inhibitors. The IC50 value is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[2] Lower IC50 values indicate greater potency. The data presented here is for the inhibition of the wild-type (unmutated) Bcr-Abl kinase.

CompoundIC50 (nM) for Bcr-Abl (wild-type)Reference(s)
Imatinib~25-600[1][3][4]
Nilotinib (B1678881)< 30[5][6]
Dasatinib~1[7]
Bosutinib~1[8][9]
Ponatinib~0.37-2[10][11]

Note: IC50 values can vary between different studies and experimental conditions. The values presented are a representative range from the cited literature.

Experimental Protocols

Bcr-Abl Kinase Activity Assay (In Vitro)

The determination of a compound's IC50 against Bcr-Abl kinase is typically performed using an in vitro kinase assay. This assay measures the enzymatic activity of the purified Bcr-Abl kinase in the presence of varying concentrations of the inhibitor.

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of Bcr-Abl kinase by 50%.

Materials:

  • Purified recombinant Bcr-Abl kinase

  • Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)[12]

  • ATP (Adenosine triphosphate)

  • A suitable substrate for Bcr-Abl (e.g., a synthetic peptide or a protein like GST-CrkL)[12]

  • Test inhibitor compound (serially diluted)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay system which measures ADP formation)[13]

  • Microplate reader for luminescence detection

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test inhibitor in the kinase buffer. Prepare a solution of Bcr-Abl kinase, substrate, and ATP in the kinase buffer.

  • Kinase Reaction: In a multi-well plate, add the Bcr-Abl kinase and the substrate to each well.

  • Inhibitor Addition: Add the serially diluted inhibitor to the wells. Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).

  • Initiation of Reaction: Start the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).[12][13]

  • Detection: Stop the reaction and measure the kinase activity. In the case of the ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the ADP generated into a luminescent signal.[13]

  • Data Analysis: The luminescent signal is measured using a microplate reader. The data is then plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

Mandatory Visualization

Below are diagrams illustrating key concepts and workflows relevant to the independent verification of IC50 values.

G Bcr-Abl Signaling Pathway and Inhibition cluster_0 Upstream Signaling cluster_1 Bcr-Abl Mediated Signaling cluster_2 Cellular Response Growth_Factor Growth Factor GF_Receptor Growth Factor Receptor Growth_Factor->GF_Receptor Binds Bcr_Abl Bcr-Abl (Constitutively Active Kinase) P_Substrate Phosphorylated Substrate Bcr_Abl->P_Substrate ATP -> ADP Substrate Substrate Protein Downstream_Pathways Downstream Signaling Pathways (e.g., RAS/MAPK, PI3K/AKT) P_Substrate->Downstream_Pathways Activates Proliferation Cell Proliferation Downstream_Pathways->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Downstream_Pathways->Apoptosis_Inhibition Imatinib Imatinib (Bcr-Abl Inhibitor) Imatinib->Bcr_Abl Inhibits

Caption: Bcr-Abl Signaling Pathway and Point of Inhibition.

G Experimental Workflow for IC50 Determination Start Start Prepare_Reagents Prepare Serial Dilutions of Inhibitor Start->Prepare_Reagents Plate_Setup Add Kinase, Substrate, and Inhibitor to Microplate Prepare_Reagents->Plate_Setup Start_Reaction Initiate Reaction with ATP Plate_Setup->Start_Reaction Incubate Incubate at 30°C for 60 min Start_Reaction->Incubate Stop_Reaction Stop Reaction and Add Detection Reagents Incubate->Stop_Reaction Read_Plate Measure Luminescence Stop_Reaction->Read_Plate Data_Analysis Plot Dose-Response Curve and Calculate IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

References

Safety Operating Guide

Prudent Disposal Procedures for Laboratory Chemical MC4171

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidance provides a general framework for the proper disposal of laboratory chemicals. The specific chemical identity and composition of "MC4171" could not be determined from available public information. Researchers, scientists, and drug development professionals must consult the Safety Data Sheet (SDS) and institutional safety protocols specific to this compound before handling and disposal.

Immediate Safety and Logistical Information

Proper chemical disposal is a critical component of laboratory safety and environmental responsibility. The disposal route for any chemical, including this compound, is dictated by its physical and chemical properties, toxicity, and applicable federal, state, and local regulations. The primary source for this information is the manufacturer-provided Safety Data Sheet (SDS).

Step-by-Step Disposal Protocol

  • Identify Chemical Hazards: Locate and thoroughly review the Safety Data Sheet (SDS) for this compound. Pay close attention to Section 2 (Hazards Identification), Section 8 (Exposure Controls/Personal Protection), and Section 13 (Disposal Considerations).

  • Determine Waste Category: Based on the SDS, classify the this compound waste. Common categories include:

    • Hazardous Waste: Exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.

    • Non-Hazardous Waste: Does not meet the criteria for hazardous waste.

    • Mixed Waste: Contains both chemical and other types of waste (e.g., biological, radioactive).

  • Segregate Waste: Do not mix this compound waste with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react dangerously.

  • Select Appropriate Container: Use a chemically compatible container for waste accumulation. The container must be in good condition, have a secure lid, and be clearly labeled with "Hazardous Waste" and the full chemical name (this compound).

  • Accumulate Waste Safely: Store the waste container in a designated satellite accumulation area. Keep the container closed except when adding waste.

  • Arrange for Disposal: Contact your institution's EHS department to schedule a waste pickup. Do not dispose of chemical waste down the drain or in regular trash unless explicitly authorized by EHS for a specific, non-hazardous substance.

  • Decontaminate and Dispose of Empty Containers: Triple-rinse empty this compound containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After decontamination, the container may be disposed of according to institutional policy.

Quantitative Data for Disposal Considerations

The following table summarizes typical quantitative data found on an SDS that is crucial for assessing disposal requirements. Users must populate this table with information specific to this compound from its SDS.

ParameterValue (from SDS)Significance for Disposal
pH e.g., <2 or >12.5Indicates corrosivity. Highly acidic or basic materials require specific handling.
Flash Point e.g., < 60°CIndicates ignitability. Flammable wastes have stringent storage and disposal regulations.
Toxicity Data (LD50/LC50) Specific valuesDetermines the level of toxicity and necessary personal protective equipment (PPE).
Aquatic Toxicity e.g., H410Indicates if the substance is very toxic to aquatic life with long-lasting effects.

Experimental Protocols

Detailed experimental protocols involving this compound should include a dedicated section on waste disposal. This section should reiterate the steps outlined above and provide specific instructions for deactivating or neutralizing any reactive intermediates or byproducts of the experiment before they are collected as waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.

start Start: Have this compound Waste sds Consult this compound SDS (Section 13) start->sds is_hazardous Is Waste Hazardous? sds->is_hazardous non_hazardous Follow Institutional Policy for Non-Hazardous Waste is_hazardous->non_hazardous No collect_waste Collect in Labeled, Compatible Container is_hazardous->collect_waste Yes end End: Waste Disposed non_hazardous->end contact_ehs Contact EHS for Pickup collect_waste->contact_ehs contact_ehs->end

Caption: Logical workflow for the disposal of this compound waste.

Handling and Safety Protocols for MC4171: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

Providing comprehensive safety and handling information for chemical compounds is critical for the well-being of researchers and laboratory personnel. However, a thorough search for a Safety Data Sheet (SDS) and other handling protocols for a substance designated as "MC4171" has not yielded any specific or reliable safety information.

A single Safety Data Sheet was located for a product with the identifier "this compound"; however, this document does not contain the necessary data to formulate safe handling procedures.[1] For the majority of critical safety parameters, the document states, "No data available."[1] Other search results for "this compound" were unrelated to a chemical compound, referring instead to academic course codes, historical document identifiers, or commercial product codes for unrelated items.

Without a comprehensive and verified Safety Data Sheet, it is not possible to provide the essential guidance on personal protective equipment (PPE), operational handling, or disposal plans that is required to ensure laboratory safety.

Recommended Actions

For researchers, scientists, and drug development professionals who are in possession of or plan to work with a substance identified as this compound, it is imperative to:

  • Contact the Manufacturer or Supplier: The most reliable source for a Safety Data Sheet is the entity that manufactured or supplied the compound. They are legally obligated to provide this documentation.

  • Verify the Compound Identifier: Double-check that "this compound" is the correct and complete identifier for the substance. There may be an alternative name, CAS number, or internal company code that can be used to locate the correct safety information.

  • Do Not Handle the Substance: Until a complete and verified SDS is obtained and reviewed, the substance should not be handled. Assumptions about the hazards of an unknown compound can lead to unsafe practices.

The commitment to providing value beyond the product itself includes the responsibility to decline to provide information when it cannot be verified as safe and accurate. Once a verified Safety Data Sheet for this compound is obtained, a complete set of handling protocols, including data on personal protective equipment and disposal, can be developed.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.